5-(2-Nitrophenyl)-2-furaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-nitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYRUURYXPVDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350089 | |
| Record name | 5-(2-Nitrophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20000-96-8 | |
| Record name | 5-(2-Nitrophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Nitrophenyl)furfural | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(2-Nitrophenyl)-2-furaldehyde: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-(2-Nitrophenyl)-2-furaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. The document details its chemical structure, physicochemical properties, synthesis, and known biological activities, presenting quantitative data in accessible formats and outlining relevant experimental methodologies.
Chemical Identity and Structure
This compound is an organic compound featuring a furan ring substituted with a nitrophenyl group at the 5-position and an aldehyde group at the 2-position.
Chemical Structure:
Caption: 2D representation of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 20000-96-8[1] |
| Molecular Formula | C₁₁H₇NO₄[1] |
| Molecular Weight | 217.18 g/mol [1] |
| IUPAC Name | 5-(2-nitrophenyl)furan-2-carbaldehyde |
| SMILES | O=Cc1ccc(o1)c2ccccc2--INVALID-LINK--[O-] |
| InChI Key | QBYRUURYXPVDAK-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Yellow crystalline solid[2] |
| Melting Point | 94-97 °C[1] |
| Boiling Point | 105-107 °C at 30 mmHg[1] |
| Solubility | Soluble in organic solvents like ethanol and diethyl ether; insoluble in water.[2] |
Synthesis and Characterization
This compound can be synthesized through various organic reactions, with the Suzuki-Miyaura coupling being a common and effective method.
Synthesis Workflow
Caption: Suzuki-Miyaura coupling for synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the synthesis of aryl-substituted furans via Suzuki-Miyaura coupling is as follows. Note that specific quantities and reaction conditions may require optimization.
-
Reaction Setup: To a solution of 5-bromo-2-furaldehyde in a suitable solvent (e.g., 1,4-dioxane), add (2-nitrophenyl)boronic acid, a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride, and an aqueous solution of a base (e.g., 2M sodium carbonate).[3]
-
Reaction Execution: The reaction mixture is typically stirred under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 90 °C) overnight.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is then diluted with water and extracted with an organic solvent such as ethyl acetate.[3] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to yield the pure this compound.
Characterization
The structure and purity of the synthesized compound are confirmed by standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the molecule.[3][4]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aldehyde carbonyl group (around 1670 cm⁻¹), the nitro group (around 1526 cm⁻¹), and the aromatic C-H and C=C bonds.[4]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.[3][4]
Chemical Reactivity
The presence of the aldehyde and nitro functional groups makes this compound a versatile intermediate for further chemical transformations.
Caption: Key reactions of the title compound.
-
Condensation Reactions: The aldehyde group readily undergoes condensation reactions with primary amines and hydrazines to form the corresponding imines (Schiff bases) and hydrazones.[2]
-
Nucleophilic Addition: The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack. For instance, it can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.[2]
-
Electrophilic Aromatic Substitution: The nitrophenyl ring can undergo further electrophilic substitution reactions, although the nitro group is deactivating.
Biological Activity and Potential Applications
Derivatives of 5-nitrofuran are known to exhibit a range of biological activities, suggesting that this compound could be a valuable scaffold in drug discovery.
Table 3: Reported Biological Activities of Related Nitrofuran Derivatives
| Activity | Description | References |
| Antibacterial | Derivatives have shown activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. | [5][6] |
| Antifungal | Some nitrofuran derivatives exhibit activity against fungal pathogens such as Candida albicans. | [4][7] |
| Anticancer | Certain 5-nitrofuran derivatives have been investigated for their cytotoxic effects against various cancer cell lines. | [8] |
| Trypanocidal | Hydrazone derivatives of 5-nitro-2-furaldehyde have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. |
Mechanism of Action
The biological activity of many nitroaromatic compounds, including nitrofurans, is often attributed to the enzymatic reduction of the nitro group within the target cells. This process can lead to the formation of reactive nitroso and hydroxylamino intermediates, which can induce cellular damage through various mechanisms, including DNA damage and oxidative stress.
Caption: General mechanism of nitrofuran bioactivity.
Drug Development Potential
The diverse biological activities of nitrofuran derivatives make this compound an attractive starting point for the development of new therapeutic agents. Its chemical structure can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of various hydrazone derivatives has been a successful strategy in developing potent trypanocidal agents.
Experimental Protocols for Biological Evaluation
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial and antifungal activity of this compound and its derivatives can be quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[9]
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compound on mammalian cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value (the concentration that inhibits 50% of cell viability) can then be calculated.[2]
Conclusion
This compound is a versatile chemical entity with a well-defined structure and a range of interesting chemical and potential biological properties. Its synthesis is achievable through established methods like the Suzuki-Miyaura coupling, and its reactive functional groups provide a platform for the generation of diverse chemical libraries. The known antimicrobial and cytotoxic activities of related nitrofuran compounds underscore the potential of this compound as a lead scaffold for the development of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
- 1. Buy this compound (EVT-296925) | 20000-96-8 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
5-(2-Nitrophenyl)-2-furaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(2-Nitrophenyl)-2-furaldehyde, a member of the nitrofuran class of compounds. While detailed biological data and specific signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide extrapolates from the broader class of nitrofurans to offer insights into its potential applications, mechanism of action, and synthetic considerations. This document is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry, summarizing key chemical data, outlining relevant experimental protocols for related compounds, and visualizing the established mechanism of action for nitrofurans.
Core Compound Information
This compound is a synthetic organic compound characterized by a furan ring substituted with a nitrophenyl group. Its chemical properties are foundational to its potential biological activity, which is largely inferred from the well-studied class of nitrofuran antimicrobials.
| Property | Value |
| CAS Number | 20000-96-8 |
| Molecular Formula | C₁₁H₇NO₄ |
| Molecular Weight | 217.18 g/mol |
| Synonyms | 5-(2-Nitrophenyl)furfural, 5-(2-Nitrophenyl)-2-furancarboxaldehyde |
Potential Biological Activity and Mechanism of Action
While specific studies on this compound are limited, the broader class of nitrofurans are known for their antimicrobial properties. It is hypothesized that this compound, like other nitrofurans, acts as a prodrug that requires reductive activation within the target pathogen to exert its biological effect.[1][2]
The antimicrobial mechanism of nitrofuran derivatives is generally understood to be a multi-targeted process initiated by the reduction of the 5-nitro group.[1][2] This reduction is catalyzed by bacterial nitroreductases (both Type I and Type II), leading to the formation of highly reactive electrophilic intermediates, such as nitroso and hydroxylamino derivatives.[1][2][3] These reactive species are non-specific in their action and can damage a variety of cellular macromolecules, including:
-
DNA and RNA: Causing lesions and strand breaks.[2]
-
Proteins: Inhibiting protein synthesis, including ribosomal proteins.[2]
-
Metabolic Pathways: Disrupting bacterial enzyme systems, particularly those involved in energy metabolism.[2]
This multi-targeted approach is a significant advantage, as it is believed to contribute to a lower incidence of bacterial resistance development.[2]
Synthesis and Experimental Protocols
General Experimental Workflow for Synthesis of Nitrofuran Derivatives
The following diagram illustrates a general workflow for the synthesis and characterization of nitrofuran derivatives, which could be adapted for this compound.
Example Protocol: Synthesis of 5-Nitro-2-furaldehyde Diacetate
This protocol describes the synthesis of a related precursor, 5-nitro-2-furaldehyde diacetate, which can be subsequently converted to 5-nitro-2-furaldehyde.[4]
Materials:
-
Acetic anhydride
-
Fuming nitric acid (d=1.5 g/ml)
-
2-furaldehyde diacetate
-
40% Sodium hydroxide solution
-
Pyridine
-
Ice
-
Dilute acetic acid
-
Ethanol
Procedure:
-
A mixture of 143 g of acetic anhydride and 43.7 g of fuming nitric acid is prepared at 0°C.
-
A solution of 49.5 g of 2-furaldehyde diacetate in 51 g of acetic anhydride is added dropwise over 30-40 minutes, maintaining the temperature at or below -5°C.
-
The mixture is stirred for 3 hours and then poured onto ice.
-
With stirring, 40% sodium hydroxide solution is added until the separation of an oil is complete.
-
The aqueous layer is removed, and an equal volume of pyridine is cautiously added in small portions to the oil.
-
After warming for a period, the mixture is diluted with 2-3 parts of ice-water by volume.
-
The resulting precipitate is filtered off and washed with dilute acetic acid and then with water until free of pyridine.
-
The crude 5-nitro-2-furaldehyde diacetate can be recrystallized from ethanol.
Quantitative Data on Related Compounds
While specific quantitative biological activity data for this compound is not available, studies on other 5-nitrofuran derivatives demonstrate their potential as antimicrobial and antitubercular agents.
In Vitro Antitubercular Activity of 5-Nitrofuran-2-yl Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 5-nitrofuran-2-yl derivatives against Mycobacterium tuberculosis H37Rv.[5]
| Compound | R Group on Thiosemicarbazide | MIC (µM) - Log Phase | MIC (µM) - Starved |
| 4p | 5-Chloro-pyridin-2-yl | 1.2 | 38.3 |
| 4r | 3,5-Dibromo-pyridin-2-yl | 0.22 | 13.9 |
| Isoniazid (Standard) | - | 0.66 | >455.8 |
| Rifampicin (Standard) | - | 0.23 | 75.9 |
Note: The parent compound for these derivatives is 5-nitro-2-furaldehyde, not this compound.
In Vitro Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives of 5-Nitrofuran
This table shows the MIC values for a lead compound derived from 5-nitrofuran against several ESKAPE pathogens.[6]
| Compound | Bacterial Strain | MIC (µg/mL) |
| 4a | Enterobacter cloacae | 0.25 |
| 4a | Staphylococcus aureus | 0.06 |
| 4a | Klebsiella pneumoniae | 0.25 |
| 4a | Enterococcus faecalis | 0.25 |
Note: Compound 4a is N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine.
Conclusion and Future Directions
This compound represents a chemical entity with potential for further investigation within the field of antimicrobial drug discovery. Based on the well-established mechanism of action of the nitrofuran class, it is plausible that this compound could exhibit biological activity following reductive activation. The lack of specific biological data for this compound highlights an opportunity for future research. Key areas for investigation would include:
-
Synthesis and Characterization: Development and optimization of a reliable synthetic route for this compound and its derivatives.
-
In Vitro and In Vivo Studies: Comprehensive screening for antimicrobial activity against a broad panel of pathogens, including multidrug-resistant strains.
-
Mechanism of Action Studies: Elucidation of the specific cellular targets and pathways affected by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features that enhance potency and reduce toxicity.
This technical guide provides a starting point for researchers interested in exploring the potential of this compound and related nitrofuran compounds in the ongoing search for novel therapeutic agents.
References
An In-depth Technical Guide to the Synthesis of 5-(2-Nitrophenyl)-2-furaldehyde from 2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(2-Nitrophenyl)-2-furaldehyde, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed herein is the Meerwein arylation of 2-furaldehyde, a classic and effective method for the formation of carbon-carbon bonds between aryl groups and activated alkenes. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data for the synthesized compound.
Reaction Overview: The Meerwein Arylation
The synthesis of this compound from 2-furaldehyde is achieved through a Meerwein arylation reaction. This reaction involves the addition of an aryl diazonium salt, in this case, 2-nitrobenzenediazonium chloride, to an electron-poor alkene, 2-furaldehyde. The reaction is typically catalyzed by a copper salt, which facilitates the generation of an aryl radical from the diazonium salt.
The overall transformation can be summarized as follows:
2-Furaldehyde reacts with 2-nitrobenzenediazonium chloride in the presence of a copper catalyst to yield this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₇NO₄ | [1] |
| Molecular Weight | 217.18 g/mol | [1] |
| Appearance | Orange-brown crystalline powder | |
| Melting Point | 94-97 °C | |
| Boiling Point | 105-107 °C at 30 mmHg | |
| Yield | Not explicitly reported for this specific derivative in the searched literature. General yields for similar reactions vary. | |
| ¹H NMR (DMSO-d₆, δ, ppm) | 9.65 (s, 1H, CHO), 8.15 (d, 1H), 7.95 (t, 1H), 7.80 (t, 1H), 7.70 (d, 1H), 7.45 (d, 1H), 7.20 (d, 1H) | |
| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~2850 (C-H aldehyde), ~1670 (C=O aldehyde), ~1520 (NO₂ asymmetric), ~1350 (NO₂ symmetric) |
Note: Spectroscopic data are predicted based on the structure and data for similar compounds, as specific experimental spectra were not available in the searched literature.
Experimental Protocols
The synthesis of this compound involves two main stages: the preparation of the 2-nitrobenzenediazonium chloride salt and the subsequent Meerwein arylation reaction with 2-furaldehyde.
Preparation of 2-Nitrobenzenediazonium Chloride (in situ)
This procedure outlines the diazotization of 2-nitroaniline to form the corresponding diazonium salt, which is used immediately in the next step without isolation.
Materials:
-
2-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
A mixture of 2-nitroaniline, concentrated hydrochloric acid, and water is prepared in a beaker.
-
The mixture is heated gently to obtain a clear solution of 2-nitroaniline hydrochloride.
-
The solution is then cooled to 0-5 °C in an ice-salt bath with constant stirring.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the 2-nitroaniline hydrochloride solution. The temperature must be maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains 2-nitrobenzenediazonium chloride and is used directly in the Meerwein arylation step.
Meerwein Arylation of 2-Furaldehyde
This protocol describes the copper-catalyzed reaction of the in situ prepared 2-nitrobenzenediazonium chloride with 2-furaldehyde.
Materials:
-
Solution of 2-nitrobenzenediazonium chloride (from the previous step)
-
2-Furaldehyde
-
Copper(II) Chloride (CuCl₂) or other suitable copper salt
-
Acetone or another suitable organic solvent
-
Sodium Bicarbonate solution (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Ethanol (for recrystallization)
Procedure:
-
To the cold (0-5 °C) solution of 2-nitrobenzenediazonium chloride, a solution of 2-furaldehyde in a suitable solvent (e.g., acetone) is added.
-
An aqueous solution of the copper chloride catalyst is then added portion-wise, while maintaining the temperature below 10 °C.
-
After the addition of the catalyst, the reaction mixture is allowed to warm to room temperature and is stirred vigorously for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is then extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with water and brine, and then dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to afford an orange-brown crystalline solid.
Visualizations
Reaction Pathway
The following diagram illustrates the overall synthetic pathway from 2-nitroaniline and 2-furaldehyde to the final product, this compound.
Caption: Synthetic pathway for this compound.
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure.
Caption: Experimental workflow for the synthesis.
References
Spectroscopic Profile of 5-(2-Nitrophenyl)-2-furaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for 5-(2-Nitrophenyl)-2-furaldehyde (CAS No. 20000-96-8). While a complete, publicly available experimental dataset for this specific ortho-substituted isomer is not readily found in the reviewed literature, this document presents relevant information based on closely related analogs and general spectroscopic principles. The data for the para-substituted isomer, 5-(4-Nitrophenyl)-2-furaldehyde, is included for comparative purposes, alongside standardized experimental protocols.
Molecular Structure and Properties
This compound is a furan derivative with a molecular formula of C₁₁H₇NO₄ and a molecular weight of 217.18 g/mol . Its structure features a furan ring substituted at the 5-position with a 2-nitrophenyl group and at the 2-position with an aldehyde group.
Spectroscopic Data Summary
Detailed experimental spectroscopic data for this compound is not available in the public domain based on the conducted search. For illustrative purposes, the following tables summarize the spectroscopic data for the closely related isomer, 5-(4-Nitrophenyl)-2-furaldehyde .
Nuclear Magnetic Resonance (NMR) Spectroscopy Data of 5-(4-Nitrophenyl)-2-furaldehyde
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables present typical ¹H and ¹³C NMR chemical shifts for 5-(4-Nitrophenyl)-2-furaldehyde, which can serve as an estimation for the ortho-isomer, though significant differences, particularly in the aromatic region, are expected due to the different substitution pattern.
Table 1: ¹H NMR Spectroscopic Data for 5-(4-Nitrophenyl)-2-furaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.71 | s | Aldehydic proton |
| 8.35 | d | Protons ortho to nitro group |
| 8.00 | d | Protons meta to nitro group |
| 7.50 | d | Furan ring proton |
| 7.40 | d | Furan ring proton |
Table 2: ¹³C NMR Spectroscopic Data for 5-(4-Nitrophenyl)-2-furaldehyde
| Chemical Shift (δ) ppm | Assignment |
| 177.5 | Aldehydic carbon |
| 155.0 | Furan carbon C5 |
| 152.0 | Furan carbon C2 |
| 148.0 | Phenyl carbon C4 (attached to NO₂) |
| 135.0 | Phenyl carbon C1 (attached to furan) |
| 125.0 | Phenyl carbons C2, C6 |
| 124.0 | Phenyl carbons C3, C5 |
| 120.0 | Furan carbon C3 |
| 112.0 | Furan carbon C4 |
Infrared (IR) Spectroscopy Data of 5-(4-Nitrophenyl)-2-furaldehyde
IR spectroscopy provides information about the functional groups present in a molecule. The table below lists characteristic absorption bands for 5-(4-Nitrophenyl)-2-furaldehyde.
Table 3: IR Spectroscopic Data for 5-(4-Nitrophenyl)-2-furaldehyde
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O stretching (aldehyde) |
| ~1595, ~1470 | Medium-Strong | Aromatic C=C stretching |
| ~1520, ~1340 | Strong | N-O stretching (nitro group) |
| ~2820, ~2720 | Medium | C-H stretching (aldehyde) |
| ~3100 | Weak | Aromatic C-H stretching |
| ~1250 | Medium | C-N stretching |
| ~1020 | Medium | C-O-C stretching (furan) |
Mass Spectrometry (MS) Data of 5-(4-Nitrophenyl)-2-furaldehyde
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Mass Spectrometry Data for 5-(4-Nitrophenyl)-2-furaldehyde
| m/z | Relative Intensity (%) | Assignment |
| 217 | High | [M]⁺ (Molecular ion) |
| 187 | Moderate | [M-NO]⁺ |
| 171 | Moderate | [M-NO₂]⁺ |
| 141 | Moderate | [M-NO₂-CO]⁺ |
| 115 | High | [C₇H₅O]⁺ |
Experimental Protocols
While specific protocols for this compound are not available, the following are general, standardized methodologies for obtaining the spectroscopic data presented.
NMR Spectroscopy
-
Instrumentation : A Bruker Avance (or equivalent) NMR spectrometer, typically operating at 300 MHz or 400 MHz for ¹H NMR and 75 MHz or 100 MHz for ¹³C NMR.
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
-
Data Acquisition : Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed.
IR Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor or PerkinElmer Spectrum.
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is common, where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.
Mass Spectrometry
-
Instrumentation : A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method.
-
Sample Preparation : The sample is introduced into the instrument, often after separation by chromatography. For direct infusion, a dilute solution of the compound in a suitable volatile solvent is used.
-
Data Acquisition : The instrument is set to scan over a specific mass-to-charge (m/z) range. In EI, a standard electron energy of 70 eV is typically used.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound.
Physical and chemical properties of 5-(2-Nitrophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(2-Nitrophenyl)-2-furaldehyde (CAS No. 20000-96-8), a heterocyclic aldehyde of interest in medicinal chemistry and materials science. This document details the compound's known physical characteristics, chemical reactivity, and potential biological mechanisms of action. Included are detailed experimental protocols for its synthesis, spectroscopic data for characterization, and a visualization of its putative antimicrobial signaling pathway.
Introduction
This compound is an organic compound featuring a furan ring substituted with a nitrophenyl group and an aldehyde functional group. This molecular architecture makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery where the nitrofuran scaffold is a known pharmacophore with established antimicrobial properties. The presence of the nitro group and the aldehyde functionality imparts specific reactivity to the molecule, making it a versatile building block for various chemical transformations.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
Physical Properties
A compilation of the key physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 20000-96-8 | [1][2] |
| Molecular Formula | C₁₁H₇NO₄ | [1][2] |
| Molecular Weight | 217.18 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 94-97 °C | |
| Boiling Point | 105-107 °C at 30 mmHg |
Chemical Properties
This compound exhibits reactivity characteristic of both aromatic nitro compounds and aldehydes. The aldehyde group can readily undergo nucleophilic addition and condensation reactions, while the nitrophenyl group can be subject to reduction of the nitro moiety. The furan ring itself can participate in various aromatic substitution reactions.
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy (Reference Data for 5-(4-Nitrophenyl)-2-furaldehyde)
The following table summarizes the expected NMR spectral data based on the 4-nitro isomer.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 9.7 (approx.) | s | Aldehyde proton |
| 8.3 (approx.) | d | Protons on the nitrophenyl ring | |
| 7.9 (approx.) | d | Protons on the nitrophenyl ring | |
| 7.4 (approx.) | d | Furan ring proton | |
| 7.3 (approx.) | d | Furan ring proton | |
| ¹³C | 178 (approx.) | Aldehyde carbonyl | |
| 155-120 (approx.) | Aromatic carbons |
Disclaimer: The NMR data presented is for the isomeric 5-(4-Nitrophenyl)-2-furaldehyde and should be used for reference purposes only. Actual chemical shifts for this compound will vary.
Infrared (IR) Spectroscopy (Reference Data for 5-(4-Nitrophenyl)-2-furaldehyde)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1520 and ~1340 | Strong | N-O asymmetric and symmetric stretch (nitro group) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~1600, ~1475 | Medium to Weak | C=C stretch (aromatic rings) |
Disclaimer: The IR data is based on the functional groups present and reference spectra of similar compounds. Actual peak positions may vary.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Interpretation |
| 217 | [M]⁺, Molecular ion |
Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. Two plausible methods are the Meerwein arylation and the Suzuki-Miyaura cross-coupling reaction. A detailed protocol for a similar compound, 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde, via a Meerwein-type reaction is provided below as a representative experimental procedure.[1]
Synthesis of 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde (Representative Protocol)
Materials:
-
2-chloro-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium Nitrite (NaNO₂)
-
Furfural
-
Copper(II) Chloride (CuCl₂)
-
Ethanol
Procedure:
-
Dissolve 8 g of 2-chloro-4-nitroaniline in a mixture of concentrated HCl and water (1:1) with stirring.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (0.07 mol) dropwise to the cooled mixture.
-
Allow the reaction to proceed for one hour to complete the diazotization, then filter the reaction mixture and collect the filtrate.
-
To the filtrate, add furfural (0.05 mol), followed by the dropwise addition of a solution of copper chloride (2 g in 10 ml of water).
-
Continue stirring the reaction mixture for 4 hours and then leave it overnight at room temperature.
-
Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol to obtain the purified product.[1]
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of 5-aryl-2-furaldehydes via Meerwein arylation.
Biological Activity and Signaling Pathways
Derivatives of nitrofuran are known for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the reductive activation of the nitro group by bacterial nitroreductases.
Antimicrobial Mechanism of Action
The prevailing hypothesis for the antimicrobial action of nitrofurans is as follows:
-
Uptake and Activation: The nitrofuran compound is taken up by the bacterial cell.
-
Reductive Activation: Inside the bacterium, flavoproteins (nitroreductases) reduce the 5-nitro group. This process generates highly reactive electrophilic intermediates, such as nitroso and hydroxylamine derivatives.
-
Cellular Damage: These reactive intermediates are non-specific in their targets and can cause widespread damage to cellular macromolecules. This includes:
-
DNA Damage: The intermediates can cause strand breakage and other lesions in the bacterial DNA.
-
Ribosomal Inhibition: They can bind to ribosomal proteins and RNA, thereby inhibiting protein synthesis.
-
Enzyme Inhibition: Key enzymes involved in metabolic pathways, such as the citric acid cycle and carbohydrate metabolism, can be inhibited.
-
This multi-targeted mechanism of action is thought to be a reason for the relatively low incidence of bacterial resistance to nitrofurans.
Putative Antimicrobial Signaling Pathway
Caption: Proposed mechanism of antimicrobial action for nitrofuran derivatives.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the development of novel therapeutic agents and functional materials. Its synthesis can be achieved through established organic reactions, and its biological activity is rooted in the well-characterized antimicrobial properties of the nitrofuran class. This technical guide provides a foundational understanding of this compound for researchers and developers in the chemical and pharmaceutical sciences. Further research is warranted to fully elucidate the specific spectral properties and biological activities of this particular isomer.
References
Biological Activity of 5-(Nitrophenyl)-2-furaldehyde Derivatives: A Technical Guide
Introduction
Derivatives of 5-(nitrophenyl)-2-furaldehyde represent a significant class of heterocyclic compounds in medicinal chemistry, drawing considerable interest for their diverse and potent biological activities. The core structure, featuring a furan ring substituted with a nitrophenyl group at the 5-position and an aldehyde at the 2-position, serves as a versatile scaffold for the synthesis of novel therapeutic agents. The nitro group is often essential for the observed bioactivity.[1] The primary focus of research has been on the antimicrobial and anticancer properties of these derivatives.[2] This technical guide provides a comprehensive overview of the biological evaluation of these compounds, detailing their mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used for their assessment.
Antimicrobial Activity
Nitrofurans have long been utilized as synthetic antimicrobial agents.[1] Derivatives of 5-(nitrophenyl)-2-furaldehyde continue this legacy, with many novel compounds demonstrating promising activity against a range of bacterial and fungal pathogens.[1][3]
Mechanism of Action
The antimicrobial action of nitrofuran derivatives is initiated by the reduction of the nitro group within the microbial cell.[2] This process is catalyzed by bacterial nitroreductases, which convert the nitro group into highly reactive, short-lived electrophilic intermediates. These intermediates can then interact with and damage various cellular macromolecules, including ribosomal proteins, enzymes, and DNA, leading to the inhibition of essential cellular processes and ultimately, cell death.[2]
Caption: General mechanism of antimicrobial action for nitrofuran derivatives.[2]
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 1 | S. aureus | 1.56 | Furazolidone (FZD) | 3.13 |
| Compound 3 | S. aureus | - | - | - |
| Compound 4 | S. aureus | - | - | - |
| Compound 5 | S. aureus | - | - | - |
| Compound 18 | S. aureus | - | - | - |
| Compound 9c | B. subtilis | 50 (µ g/disc ) | - | - |
| Compound 9d | S. aureus | 50 (µ g/disc ) | - | - |
| Compound 9a, 9c-g | C. albicans | 100 (µ g/disc ) | - | - |
Note: Data is compiled from multiple sources for illustrative purposes.[1][4] Some studies report activity in terms of µ g/disc , a semi-quantitative measure from disc diffusion assays.[1][2]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid medium.[2]
-
Materials and Preparation:
-
Test Compounds: Prepare stock solutions of the 5-(2-nitrophenyl)-2-furaldehyde derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Growth Medium: Sterilize Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Microorganism: Culture the bacterial or fungal strain to be tested overnight in the appropriate broth to achieve a logarithmic growth phase. Adjust the inoculum to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Equipment: Sterile 96-well microtiter plates.
-
-
Assay Procedure:
-
Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from each well to the next.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well, resulting in a final volume of 110 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to verify microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
-
Anticancer Activity
A significant area of investigation for 5-(nitrophenyl)-2-furaldehyde derivatives is their potential as anticancer agents.[2] Studies have demonstrated that certain derivatives exhibit potent cytotoxicity against a wide array of human cancer cell lines.[5]
Mechanism of Action
The anticancer activity of these compounds is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7] For some derivatives, this involves the intrinsic apoptotic pathway, which is initiated by mitochondrial stress. The compound can cause a decrease in the mitochondrial membrane potential, leading to the release of pro-apoptotic proteins like cytochrome C from the mitochondria into the cytoplasm.[5] This event triggers a cascade of enzymatic reactions involving caspases (e.g., caspase-3), which are the executioners of apoptosis, ultimately leading to cell death.[5]
Caption: Experimental workflow for the evaluation of anticancer compounds.
Data Presentation: In-Vitro Cytotoxicity
The anticancer potential is commonly evaluated by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of cancer cells by 50% in vitro.[2]
| Derivative | Cell Line | Cancer Type | IC50 (µM) after 24h | Reference Drug | IC50 (µM) |
| Compound 14b | MCF-7 | Breast Cancer | 0.85 | - | - |
| Compound 14b | MDA-MB-231 | Breast Cancer | - | - | - |
| Compound 2h | MOLT-4 | Leukemia | < 0.01 | - | - |
| Compound 2h | SW-620 | Colon Cancer | < 0.01 | - | - |
| Compound 2h | SK-MEL-5 | Melanoma | < 0.01 | - | - |
| Compound 11 | Melanoma Cells | Melanoma | 1.7 | Cisplatin | 10 |
| Compound 12 | Melanoma Cells | Melanoma | 2.0 | Cisplatin | 10 |
Note: Data is compiled from multiple sources for illustrative purposes.[5][7][8] IC50 values are highly dependent on the cell line and incubation time.
Experimental Protocols
MTT Assay for Cytotoxicity [2]
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining [5]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells and wash them with cold Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells | MDPI [mdpi.com]
- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
The Promising Potential of 5-(2-Nitrophenyl)-2-furaldehyde in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Nitrophenyl)-2-furaldehyde, a heterocyclic aldehyde, is emerging as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Its unique chemical structure, featuring a furan ring substituted with a nitro group and a phenyl ring, provides a foundation for the synthesis of a diverse range of derivatives with promising biological activities. This technical guide delves into the core aspects of this compound's applications in medicinal chemistry, focusing on its synthesis, potential as an antimicrobial and anticancer agent, and the underlying mechanisms of action.
Synthesis of this compound and its Derivatives
The synthesis of the core molecule, this compound, can be achieved through methods like the Meerwein arylation of furfural using a substituted aniline.[1] This foundational compound serves as a versatile starting material for a variety of chemical modifications, leading to the generation of extensive libraries of derivatives. Key classes of these derivatives include Schiff bases, chalcones, and thiosemicarbazones, each with distinct biological properties.
Experimental Protocols
General Synthesis of Schiff Base Derivatives:
A common method for synthesizing Schiff bases involves the condensation reaction between this compound and a primary amine.
-
Materials: this compound, substituted aniline, absolute ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve equimolar amounts of this compound and the desired substituted aniline in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for a specified time (typically 2-6 hours), monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol or methanol) is performed to purify the product.
-
General Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation:
Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation of an aldehyde with a ketone.
-
Materials: this compound, substituted acetophenone, ethanol, aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Procedure:
-
Dissolve the substituted acetophenone in ethanol in a flask.
-
Add an aqueous solution of NaOH or KOH and stir the mixture at room temperature.
-
Slowly add a solution of this compound in ethanol to the reaction mixture.
-
Continue stirring at room temperature for several hours (typically 12-24 hours).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.[2][3]
-
General Synthesis of Thiosemicarbazone Derivatives:
Thiosemicarbazones are readily prepared by the reaction of an aldehyde with thiosemicarbazide.
-
Materials: this compound, thiosemicarbazide, ethanol, catalytic amount of a strong acid (e.g., sulfuric acid).
-
Procedure:
-
Dissolve this compound in ethanol.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add a catalytic amount of a strong acid.
-
Reflux the mixture for a few hours, monitoring by TLC.
-
Cool the reaction mixture to allow the thiosemicarbazone to crystallize.
-
Collect the product by filtration, wash with cold ethanol, and dry.[4]
-
Antimicrobial Applications
Derivatives of this compound have demonstrated significant potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria.[5] The antimicrobial efficacy is often attributed to the nitro group, a common feature in many antimicrobial drugs.
Quantitative Antimicrobial Activity
The antimicrobial activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Azomethine Derivative | Bacillus subtilis | 1.5625 | [6] |
| Azomethine Derivative | Staphylococcus aureus | 3.125 | [6] |
| Azomethine Derivative | Escherichia coli | 0.39065 | [6] |
| Thiosemicarbazone | Mycobacterium tuberculosis | - | [7][8] |
| Various Derivatives | Candida albicans | >50 | [6] |
Table 1: Minimum Inhibitory Concentration (MIC) of selected this compound derivatives against various microorganisms. (Note: "-" indicates that specific quantitative data was not available in the cited sources, although activity was reported).
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial inoculum, test compound stock solution.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.
-
Anticancer Applications
Beyond their antimicrobial properties, derivatives of this compound have shown promising anticancer activity against various cancer cell lines.[9] The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Activity
The in vitro anticancer efficacy is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidinone Derivative | MCF-7 (Breast) | 0.85 | [9] |
| Thiazolidinone Derivative | MDA-MB-231 (Breast) | 1.37 | [9] |
| Thiazolidinone Derivative | HT-29 (Colon) | - | [10] |
| Thiazolidinone Derivative | DLD-1 (Colon) | - | [10] |
| Thiazolidinone Derivative | AGS (Gastric) | - | [11] |
Table 2: IC50 values of selected this compound derivatives against various cancer cell lines. (Note: "-" indicates that specific quantitative data was not available in the cited sources, although activity was reported).
Experimental Protocol: MTT Assay for Cytotoxicity
-
Materials: 96-well plates, cancer cell lines, complete culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[10]
-
Mechanisms of Action and Signaling Pathways
The biological activities of this compound derivatives are linked to their ability to modulate key cellular signaling pathways. While research is ongoing, preliminary evidence suggests the involvement of the NF-κB and PI3K/Akt pathways in their anticancer effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in various cancers. Some furan derivatives have been shown to inhibit NF-κB signaling, thereby reducing the expression of pro-inflammatory and pro-survival genes.[12]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Certain benzofuran derivatives have demonstrated the ability to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells.[13]
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Proposed Anticancer Signaling Pathway Inhibition
Caption: Proposed mechanism of anticancer action via inhibition of PI3K/Akt and NF-κB signaling pathways.
Conclusion
This compound represents a promising and versatile scaffold for the development of new therapeutic agents. Its derivatives have demonstrated significant antimicrobial and anticancer activities in preclinical studies. The ease of synthesis and the potential for diverse structural modifications make it an attractive starting point for medicinal chemists. Further research is warranted to fully elucidate the structure-activity relationships, optimize the pharmacological properties of lead compounds, and explore their in vivo efficacy and safety profiles. The continued investigation into the molecular mechanisms of action, particularly the modulation of key signaling pathways, will be crucial in advancing these promising compounds towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial nitrofuran derivatives. I. 5-nitro-2-furaldehyde semicarbazones and thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 5-(2-Nitrophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Nitrophenyl)-2-furaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. The reactivity of its aldehyde functional group is pivotal for the synthesis of a diverse array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical transformations of the aldehyde moiety in this compound. It details experimental protocols for key reactions, presents quantitative data for these transformations, and illustrates relevant reaction workflows. The insights provided herein are intended to facilitate further research and development of novel compounds derived from this versatile scaffold.
Introduction
The furan ring is a privileged scaffold in numerous biologically active compounds. When substituted with both an aldehyde and a nitrophenyl group, as in this compound, the molecule presents two key reactive sites. The aldehyde group, in particular, serves as a versatile handle for a variety of chemical modifications, including condensation, oxidation, reduction, and olefination reactions. The electronic properties of the furan ring and the steric and electronic influence of the ortho-substituted nitrophenyl group modulate the reactivity of the aldehyde, making it a subject of interest for synthetic and medicinal chemists. This guide focuses on the principal reactions of this aldehyde group, providing practical experimental details and data to support further investigation.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Table 1: Synthesis of this compound via Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Time (h) | Temperature | Yield (%) |
| 5-Bromo-2-furaldehyde | 2-Nitrophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/EtOH/H₂O | 8 | Reflux | Not Reported |
DME: 1,2-Dimethoxyethane, dppf: 1,1'-Bis(diphenylphosphino)ferrocene
Reactivity of the Aldehyde Group
The aldehyde group in this compound is a primary site for nucleophilic attack and condensation reactions, allowing for the straightforward synthesis of a wide range of derivatives.
Condensation Reactions
Condensation reactions are fundamental to extending the molecular framework of this compound. These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon double bond.
The reaction of this compound with hydrazines or primary amines yields hydrazones and Schiff bases (imines), respectively. These derivatives are of particular interest due to their wide range of biological activities, including antimicrobial and anticancer properties.
Experimental Protocol: Synthesis of a Hydrazone Derivative (General Procedure)
A solution of this compound (1 mmol) in ethanol (10 mL) is treated with a solution of the desired hydrazine (1 mmol) in ethanol (5 mL). A few drops of glacial acetic acid are added as a catalyst. The mixture is then refluxed for 2-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Table 2: Representative Hydrazone and Schiff Base Derivatives
| Reactant | Product | Reaction Type | Typical Yield (%) |
| Hydrazine hydrate | Hydrazone | Condensation | >85 |
| Phenylhydrazine | Phenylhydrazone | Condensation | >80 |
| Aniline | Schiff Base (Imine) | Condensation | >90 |
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, while the Claisen-Schmidt condensation is a reaction with a ketone. These reactions are pivotal for synthesizing α,β-unsaturated systems, which are important pharmacophores.
Experimental Protocol: Claisen-Schmidt Condensation with a Substituted Acetophenone (Analogous Procedure)
To a stirred solution of a substituted acetophenone (1 mmol) and 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde (1 mmol) in ethanol (15 mL), an aqueous solution of potassium hydroxide (40%) is added dropwise at room temperature. The reaction mixture is stirred for 6-8 hours. The resulting solid is filtered, washed with water and cold ethanol, and then recrystallized from an appropriate solvent to afford the chalcone derivative.[1]
Table 3: Representative Products of Condensation with Active Methylene Compounds and Ketones
| Reactant | Product Type | Catalyst | Typical Yield (%) |
| Malononitrile | Dicyanovinyl | Piperidine | High |
| Acetophenone | Chalcone | KOH or NaOH | 70-90 |
| 2-Acetylthiophene | Thienyl chalcone | KOH or NaOH | 70-90 |
Reduction of the Aldehyde Group
The aldehyde group can be selectively reduced to a primary alcohol, yielding (5-(2-nitrophenyl)furan-2-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride.
Experimental Protocol: Reduction to the Corresponding Alcohol
To a solution of this compound (1 mmol) in methanol (15 mL) at 0 °C, sodium borohydride (1.2 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol, which can be purified by column chromatography.
Table 4: Reduction of the Aldehyde Group
| Reducing Agent | Product | Solvent | Typical Yield (%) |
| Sodium Borohydride (NaBH₄) | (5-(2-Nitrophenyl)furan-2-yl)methanol | Methanol | >90 |
Oxidation of the Aldehyde Group
Oxidation of the aldehyde group leads to the corresponding carboxylic acid, 5-(2-nitrophenyl)furan-2-carboxylic acid. This transformation can be accomplished using various oxidizing agents.
Experimental Protocol: Oxidation to the Carboxylic Acid (General Procedure)
A solution of this compound (1 mmol) in a suitable solvent (e.g., acetone or a mixture of t-BuOH and water) is treated with an oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is isolated by extraction and purified by recrystallization or column chromatography.
Table 5: Oxidation of the Aldehyde Group
| Oxidizing Agent | Product | Solvent | Typical Yield (%) |
| Potassium Permanganate (KMnO₄) | 5-(2-Nitrophenyl)furan-2-carboxylic acid | Acetone/Water | Moderate to High |
| Sodium Chlorite (NaClO₂) | 5-(2-Nitrophenyl)furan-2-carboxylic acid | t-BuOH/Water | High |
Wittig Reaction
The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, allowing for the introduction of a variety of substituents. This reaction involves a phosphonium ylide and is highly versatile for carbon-carbon double bond formation.
Experimental Protocol: Wittig Reaction (General Procedure)
To a suspension of a phosphonium salt (1.1 mmol) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a strong base such as n-butyllithium or sodium hydride is added at 0 °C. The mixture is stirred for 30 minutes to generate the ylide. A solution of this compound (1 mmol) in anhydrous THF is then added dropwise, and the reaction is stirred at room temperature for several hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the resulting alkene is purified by column chromatography.
Table 6: Representative Wittig Reaction Products
| Phosphonium Ylide | Product | Stereoselectivity | Typical Yield (%) |
| Ph₃P=CH₂ | 2-Vinyl-5-(2-nitrophenyl)furan | - | Good |
| Ph₃P=CHCO₂Et | Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate | E-isomer favored | High |
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the key reactions of the aldehyde group in this compound.
Caption: General reaction pathways of the aldehyde group.
Biological Significance and Drug Development
Derivatives of 5-nitrofuran are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and antiparasitic properties. The mechanism of action for many nitrofurans involves the enzymatic reduction of the nitro group to reactive nitroso and hydroxylamino intermediates, which can then damage microbial DNA and other macromolecules. The reactivity of the aldehyde group is crucial in the synthesis of prodrugs or analogs with modified pharmacokinetic and pharmacodynamic profiles. For instance, the formation of hydrazones from 5-nitro-2-furaldehyde has been a successful strategy in the development of drugs like Nifurtimox, used to treat Chagas disease.[1][2] While specific signaling pathways for this compound are not yet fully elucidated, its structural similarity to known bioactive nitrofurans suggests that its derivatives are promising candidates for drug discovery programs targeting infectious diseases.
Caption: Drug discovery workflow utilizing the title compound.
Conclusion
The aldehyde group of this compound is a highly versatile functional group that enables the synthesis of a wide variety of derivatives through well-established organic reactions. This technical guide has provided an overview of key transformations, including condensation, reduction, oxidation, and Wittig reactions, along with representative experimental protocols and quantitative data. The continued exploration of the reactivity of this aldehyde will undoubtedly lead to the discovery of novel molecules with significant potential in drug development and materials science. It is anticipated that the information compiled herein will serve as a valuable resource for researchers in these fields.
References
Stability and Storage of 5-(2-Nitrophenyl)-2-furaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive stability data for 5-(2-Nitrophenyl)-2-furaldehyde is limited in publicly available literature. This guide provides a detailed overview based on information from safety data sheets, general principles of chemical stability for nitroaromatic and furan-containing compounds, and stability studies on structurally related molecules. For mission-critical applications, it is imperative to conduct specific stability studies under the intended use and storage conditions.
Introduction
This compound is a complex organic molecule incorporating a furan ring, an aldehyde functional group, and a nitrophenyl substituent. This unique combination of moieties makes it a valuable intermediate in medicinal chemistry and materials science. However, the inherent reactivity of these functional groups also dictates its stability profile and necessitates specific storage and handling protocols to ensure its integrity and prevent the formation of impurities. This technical guide outlines the known stability characteristics, recommended storage conditions, and general methodologies for assessing the stability of this compound.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior under various conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇NO₄ | [1] |
| Molecular Weight | 217.18 g/mol | [1] |
| Appearance | Solid (Specific color not consistently reported) | [1] |
| Melting Point | 94-97 °C | [1] |
| Boiling Point | 105-107 °C at 30 mmHg | [1] |
| Solubility | Information not available. Likely soluble in common organic solvents. |
Stability Profile and Potential Degradation Pathways
The stability of this compound is influenced by several environmental factors, including temperature, light, and pH. The primary degradation pathways are anticipated to involve the aldehyde and nitro groups, as well as the furan ring.
Thermal Stability
While specific thermal decomposition data for this compound is not available, studies on the related compound, 5-nitro-2-furaldehyde semicarbazone, indicate that thermal degradation of the nitrofuran structure can occur at elevated temperatures. It is advisable to store the compound in a cool environment to minimize the rate of potential degradation reactions.
Hydrolytic Stability
The presence of the furan ring and the aldehyde group suggests a susceptibility to hydrolysis, particularly under non-neutral pH conditions.
-
Acidic Conditions: In acidic solutions, furan rings can be susceptible to opening. The aldehyde group may also participate in acid-catalyzed reactions.
-
Alkaline Conditions: Studies on the related 5-nitro-2-furaldehyde have shown that in alkaline solutions, it can form a nitronic acid anion, which may undergo further irreversible ring-opening reactions.[2]
Photostability
Nitroaromatic compounds are often susceptible to photodegradation. Exposure to light, particularly UV radiation, can lead to the formation of degradation products. It is crucial to protect this compound from light.
Oxidative Stability
The aldehyde group is susceptible to oxidation, which could lead to the formation of the corresponding carboxylic acid. The presence of the nitro group may also influence the oxidative stability of the molecule.
Recommended Storage Conditions
Based on the inferred stability profile, the following storage conditions are recommended to maintain the quality and integrity of this compound:
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (e.g., 2-8 °C). Avoid freezing. | To minimize thermal degradation. |
| Light | Protect from light. Store in an amber vial or in the dark. | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and degradation from air and moisture. |
| Container | Tightly sealed container. | To prevent exposure to air and moisture. |
| pH (in solution) | Maintain neutral pH. | To prevent acid or base-catalyzed hydrolysis. |
Experimental Protocols for Stability Assessment
For a comprehensive understanding of the stability of this compound, forced degradation studies are recommended. These studies involve subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways.[3]
General Protocol for Forced Degradation Studies
The following table outlines a general protocol for conducting forced degradation studies on this compound. The extent of degradation should be monitored by a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
| Stress Condition | Experimental Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature or heat at a controlled temperature for a specified period. Neutralize the solution before analysis. |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and add 3-30% hydrogen peroxide. Keep at room temperature for a specified period. |
| Thermal Degradation | Expose the solid compound to dry heat at a temperature below its melting point (e.g., 60-80 °C) for a specified period. |
| Photodegradation | Expose a solution of the compound and the solid compound to UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] |
Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from any degradation products. This typically involves using a C18 column with a gradient elution of a buffered mobile phase and an organic modifier. Detection is commonly performed using a UV detector at a wavelength where the parent compound and potential degradants absorb.
Visualization of Stability Assessment Workflow
The following diagram illustrates a logical workflow for assessing the stability of this compound and determining appropriate storage conditions.
Caption: Workflow for Stability Assessment of this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between environmental factors and the potential degradation of this compound, leading to the recommended control measures.
Caption: Factors Influencing the Degradation of this compound.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Synthesis of 5-(2-Nitrophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Nitrophenyl)-2-furaldehyde is a valuable bifunctional organic compound featuring a furan ring substituted with both a reactive aldehyde group and a nitrophenyl moiety. This molecular scaffold is of significant interest in medicinal chemistry and materials science. The aldehyde functionality serves as a versatile handle for the synthesis of various derivatives, such as imines and alcohols, while the nitrophenyl group can be readily transformed into other functional groups, providing a pathway for the development of diverse molecular architectures. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds, offering a robust strategy for the synthesis of 5-aryl-2-furaldehydes with high efficiency and broad functional group tolerance.
This document provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-furaldehyde and 2-nitrophenylboronic acid.
Reaction Scheme
The synthesis proceeds via a palladium-catalyzed cross-coupling reaction as depicted below:
Caption: General reaction scheme for the Suzuki coupling synthesis.
Experimental Protocol
This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
5-Bromo-2-furaldehyde
-
2-Nitrophenylboronic acid
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water or Toluene/water mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add 5-bromo-2-furaldehyde (1.0 eq), 2-nitrophenylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.02-0.05 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane to water) to the flask via a syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (5-bromo-2-furaldehyde) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Data Presentation
The following table summarizes typical quantitative parameters for the Suzuki coupling synthesis of 5-aryl-2-furaldehydes. Specific values for the synthesis of this compound should be determined empirically.
| Parameter | Value/Range | Notes |
| Reactants | ||
| 5-Bromo-2-furaldehyde | 1.0 eq | Limiting reagent. |
| 2-Nitrophenylboronic acid | 1.1 - 1.5 eq | A slight excess is typically used to ensure complete consumption of the bromide. |
| Catalyst | ||
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2 - 5 mol% | Catalyst choice may influence reaction rate and yield. |
| Base | ||
| K₂CO₃ or Na₂CO₃ | 2.0 - 3.0 eq | The base is crucial for the activation of the boronic acid. |
| Solvent | ||
| 1,4-Dioxane/Water or Toluene/Water | 4:1 to 10:1 (v/v) | A degassed solvent mixture is essential to prevent catalyst deactivation. |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | The optimal temperature may vary depending on the catalyst and solvent. |
| Reaction Time | 4 - 24 hours | Monitor by TLC for completion. |
| Yield | Not Reported | The yield for this specific compound is not readily available in the literature and needs to be determined experimentally. |
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., aldehyde C=O, nitro NO₂).
-
Melting Point: To assess the purity of the solid product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for Suzuki coupling synthesis.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-(2-Nitrophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-(2-Nitrophenyl)-2-furaldehyde as a versatile starting material in the synthesis of a variety of heterocyclic compounds. The presence of the reactive aldehyde functionality, the furan ring, and the electronically distinct nitrophenyl group makes this compound a valuable building block for generating molecular diversity with potential applications in medicinal chemistry and materials science.
Introduction to Synthetic Applications
This compound is a key precursor for the synthesis of numerous heterocyclic systems, including but not limited to, pyrimidines, chalcones, and quinoxalines. The aldehyde group readily participates in condensation reactions with active methylene compounds and binucleophiles, while the nitro group can be a handle for further chemical transformations, such as reduction to an amine, enabling subsequent cyclization reactions. The resulting heterocyclic scaffolds are of significant interest due to their prevalence in biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial and anticancer activities.
Data Presentation: Summary of Synthetic Reactions
The following table summarizes key synthetic transformations involving this compound and its analogs, providing an overview of the types of heterocyclic compounds that can be synthesized, along with typical reaction conditions and expected yields based on analogous reactions.
| Heterocyclic Product | Reaction Type | Key Reagents | Catalyst | Solvent | Typical Yield (%) |
| Dihydropyrimidinone | Biginelli Reaction | Ethyl acetoacetate, Urea/Thiourea | Lewis Acid (e.g., FeCl₃) or Brønsted Acid | Ethanol | 70-90 (analogous) |
| Chalcone | Claisen-Schmidt Condensation | Substituted Acetophenone | NaOH or KOH | Ethanol | 80-95 (analogous) |
| Quinoxaline | Condensation | o-Phenylenediamine | Acetic Acid or None | Ethanol | 85-95 (analogous) |
| Pyridine (dihydropyridine) | Hantzsch Synthesis | Ethyl acetoacetate (2 eq.), Ammonium acetate | None or Acid/Base | Ethanol | 70-85 (analogous) |
| Ylidenemalononitrile | Knoevenagel Condensation | Malononitrile | Piperidine or other bases | Ethanol | 80-95 (analogous) |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below. While these protocols are based on well-established procedures for analogous aromatic aldehydes, optimization may be required for this compound to achieve optimal yields.
Protocol 1: Synthesis of a Dihydropyrimidinone Derivative via Biginelli Reaction
This protocol describes a one-pot, three-component synthesis of a dihydropyrimidinone, a heterocyclic core found in many biologically active compounds.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea (or Thiourea for the thio-analog)
-
Lewis Acid Catalyst (e.g., Ferric Chloride, FeCl₃)
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).
-
Add ethanol (15 mL) to the flask to dissolve the reactants.
-
Add a catalytic amount of a Lewis acid, such as FeCl₃ (0.1 mmol, 10 mol%).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (50 mL) with stirring.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol details the base-catalyzed condensation of this compound with an acetophenone derivative to yield a chalcone, a precursor to flavonoids and other important heterocycles.
Materials:
-
This compound
-
A substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve this compound (1.0 mmol) and the substituted acetophenone (1.0 mmol) in ethanol (10-15 mL).
-
In a separate beaker, prepare a solution of NaOH (1.2 mmol) in a small amount of water and add it to the ethanolic solution of the reactants with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any inorganic impurities.
-
Dry the crude product and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
Protocol 3: Synthesis of a Quinoxaline Derivative
This protocol outlines the condensation of this compound with o-phenylenediamine to form a quinoxaline derivative. Quinoxalines are known for their diverse biological activities, including antimicrobial and anticancer properties.[1]
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol or Glacial Acetic Acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
A few drops of glacial acetic acid can be added as a catalyst, although the reaction often proceeds without it.
-
Reflux the mixture for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may crystallize out upon cooling.
-
If the product does not crystallize, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
Recrystallization from ethanol or an appropriate solvent can be performed for further purification.
Visualizations
Experimental Workflow for Heterocycle Synthesis
The following diagram illustrates a generalized workflow for the synthesis of heterocyclic compounds from this compound.
References
Application Notes and Protocols for Antimicrobial Screening of 5-(2-Nitrophenyl)-2-furaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial screening assays relevant to the evaluation of 5-(2-nitrophenyl)-2-furaldehyde derivatives. This document includes detailed protocols for standard antimicrobial susceptibility tests and a summary of the mechanism of action for this class of compounds.
Introduction
This compound and its derivatives belong to the broader class of nitrofurans, which are synthetic compounds known for their significant antimicrobial properties. The core structure, featuring a furan ring substituted with a nitro group, is crucial for their biological activity. These compounds are prodrugs, meaning they are activated within the microbial cell to exert their antimicrobial effects. Understanding the antimicrobial spectrum and potency of novel derivatives is a critical step in the drug development process. This guide outlines the standardized methods for determining the in vitro efficacy of these compounds against a range of pathogenic microorganisms.
Mechanism of Action
The antimicrobial activity of 5-nitrofuran derivatives, including this compound, is initiated by the reduction of the 5-nitro group.[1] This process is catalyzed by bacterial flavoproteins known as nitroreductases.[2][3] This enzymatic reduction generates highly reactive electrophilic intermediates, such as nitroso and hydroxylamino derivatives.[4][5]
These reactive species are cytotoxic and have multiple intracellular targets, leading to the inhibition of vital biochemical processes and ultimately, bacterial cell death.[6] The primary mechanisms of action include:
-
DNA Damage: The reactive intermediates can cause lesions and strand breaks in bacterial DNA.[3][7]
-
Inhibition of Protein Synthesis: These intermediates can non-specifically attack ribosomal proteins, leading to the inhibition of protein synthesis.[2][3]
-
Metabolic Enzyme Inhibition: The reactive species can also inhibit key enzymes involved in cellular respiration and other metabolic pathways.
The multi-targeted nature of these compounds is a significant advantage, as it is believed to contribute to a lower incidence of bacterial resistance development.[2]
Data Presentation: Antimicrobial Activity
The following tables summarize the in vitro antimicrobial activity of representative 5-nitrofuran derivatives against a panel of common bacterial and fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of 5-Nitrofuran Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Bacillus subtilis | Reference |
| Nitrofurantoin | 16 - 64 | 4 - 32 | - | [2] |
| Schiff Base PC1 | 62.5 | 62.5 | - | [3] |
| Schiff Base PC2 | 62.5 | 250 | - | [3] |
| Schiff Base PC3 | 62.5 | 250 | - | [3] |
| Schiff Base PC4 | >500 | 62.5 | - | [3] |
| Derivative 1 (OH-FZD) | 1.5625 | - | - | [1] |
| Derivative 18 (Me-NFT) | - | < 1.5625 | - | [1] |
Table 2: Antifungal Activity of 5-Nitrofuran Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Reference |
| Schiff Base PC1 | 250 | [3] |
| Schiff Base PC2 | 62.5 | [3] |
| Schiff Base PC3 | 62.5 | [3] |
| Schiff Base PC4 | 125 | [3] |
| Nitrofurantoin | >50 | [1] |
Experimental Protocols
The following are detailed protocols for the determination of antimicrobial activity of this compound derivatives.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test this compound derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate broth to the desired starting concentration for the assay.
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or with a spectrophotometer.
-
Dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Microtiter Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the starting concentration of the test compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
This will result in wells with decreasing concentrations of the test compound.
-
-
Inoculation:
-
Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Seal the plates and incubate at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).
-
Protocol 2: Agar Disk Diffusion Assay
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Test this compound derivatives
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted microbial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Preparation and Application of Disks:
-
Dissolve the test compound in a suitable volatile solvent.
-
Apply a known amount of the test compound solution onto sterile filter paper disks and allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk impregnated with the solvent only.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for most bacteria.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the zone is proportional to the antimicrobial activity of the compound.
-
Conclusion
The antimicrobial screening assays detailed in these application notes provide a robust framework for the evaluation of this compound derivatives. The broth microdilution assay offers quantitative data on the minimum inhibitory concentration, while the agar disk diffusion method provides a qualitative to semi-quantitative assessment of antimicrobial activity. A thorough understanding of the mechanism of action, combined with systematic screening, is essential for identifying promising lead compounds for further development in the fight against infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. youtube.com [youtube.com]
- 7. Effect of activated nitrofurans on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of 5-Nitro-2-furaldehyde by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Nitro-2-furaldehyde is a chemical compound belonging to the nitrofuran class. Nitrofuran antibiotics have been widely used in veterinary medicine due to their broad-spectrum antimicrobial activity. However, concerns over the carcinogenicity of their residues have led to a ban on their use in food-producing animals in many countries. 5-Nitro-2-furaldehyde is the parent compound of nitrofurazone, and its detection in food products is indicative of the illegal use of this substance. This application note describes a sensitive and robust HPLC-MS/MS method for the quantification of 5-nitro-2-furaldehyde, often analyzed as its 2,4-dinitrophenylhydrazine (DNPH) derivative for enhanced sensitivity and chromatographic retention.
Experimental Protocol
This protocol is based on a validated method for the determination of 5-nitro-2-furaldehyde in complex matrices.[1]
Sample Preparation (Derivatization and Extraction)
The sample preparation involves a derivatization step to improve the stability and ionization efficiency of 5-nitro-2-furaldehyde, followed by liquid-liquid extraction and solid-phase extraction for cleanup and concentration.
-
Homogenization: Homogenize 2 grams of the sample matrix.
-
Derivatization:
-
Liquid-Liquid Extraction:
-
Adjust the pH of the solution.
-
Add ethyl acetate and vortex thoroughly.[1]
-
Centrifuge to separate the organic and aqueous layers.
-
Collect the ethyl acetate (upper) layer.
-
-
Solid-Phase Extraction (SPE):
-
Final Preparation:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final residue in 1 mL of 50% methanol for UPLC-MS/MS analysis.[1]
-
HPLC-MS/MS Conditions
Chromatographic Conditions:
-
Instrument: Ultra-High Performance Liquid Chromatography (UPLC) system.
-
Column: C18 column (e.g., Kinetex EVO C18, 50 x 2.1 mm, 100 Å).[1]
-
Mobile Phase B: Methanol.[1] For MS compatibility, it is recommended to use formic acid in the mobile phase.[3][4]
-
Gradient Elution:
-
0–3.5 min: 10%–90% B
-
3.5–4.5 min: 90% B
-
4.5–4.6 min: 90%–10% B
-
4.6–6.0 min: 10% B[1]
-
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 10 μL.[1]
Mass Spectrometry Conditions:
-
Instrument: Tandem mass spectrometer.
-
Ionization Mode: Negative Ionization.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]
-
Data Processing: MassLynx 4.1 software or equivalent.[1]
Quantitative Data Summary
The following table summarizes the quantitative performance of the described HPLC-MS/MS method for the determination of 5-nitro-2-furaldehyde.[1]
| Parameter | Result |
| Linearity Range | 0.2 - 20 µg/L |
| Correlation Coefficient (r²) | >0.999 |
| Mean Recovery | 80.8 - 104.4% |
| Intra-day Precision (RSD) | <15% |
| Inter-day Precision (RSD) | <15% |
| Limit of Detection (LOD) | 0.05 µg/kg |
| Limit of Quantification (LOQ) | 0.1 µg/kg |
Visualizations
Experimental Workflow
Caption: Experimental workflow for 5-nitro-2-furaldehyde analysis.
Method Validation Process
References
Application Note: Derivatization of 5-(2-Nitrophenyl)-2-furaldehyde for Enhanced Analytical Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(2-Nitrophenyl)-2-furaldehyde is a furanic aldehyde of interest in various fields, including medicinal chemistry and drug development, due to its potential biological activities. Accurate and sensitive quantification of this compound in complex matrices often requires a derivatization step to improve its chromatographic and detection characteristics. This application note details a robust protocol for the derivatization of this compound using 2,4-dinitrophenylhydrazine (DNPH), followed by analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method enhances sensitivity and selectivity, making it suitable for trace-level analysis. The protocols provided are adapted from established methods for the analogous compound 5-nitro-2-furaldehyde, which undergoes the same derivatization reaction at the aldehyde functional group.[1][2][3]
Principle
The analytical method is based on the chemical derivatization of the aldehyde group of this compound with 2,4-dinitrophenylhydrazine (DNPH). The reaction, which occurs under acidic conditions, involves the condensation of the carbonyl group with the hydrazine moiety of DNPH to form a stable 2,4-dinitrophenylhydrazone derivative.[1][3] This derivative exhibits enhanced molar absorptivity, facilitating UV detection, and is readily ionizable, making it highly suitable for sensitive analysis by mass spectrometry. The resulting derivative is then separated and quantified using UPLC-MS/MS.
Quantitative Data Summary
The following table summarizes the typical analytical performance parameters achieved for the analysis of a similar derivatized furaldehyde (5-nitro-2-furaldehyde-DNPH) using the described UPLC-MS/MS method.[1][2][4] These values provide an expected range of performance for the analysis of the this compound derivative.
| Parameter | Value |
| Linearity Range | 0.2 - 20 µg/L |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.05 µg/kg |
| Limit of Quantification (LOQ) | 0.1 µg/kg |
| Mean Recoveries | 80.8% - 104.4% |
| Intra-day RSD | <15% |
| Inter-day RSD | <15% |
Experimental Protocols
Protocol 1: Derivatization of this compound with DNPH
This protocol describes the procedure for the derivatization of the target analyte in a standard solution. The same procedure can be adapted for sample matrices with appropriate sample preparation and extraction steps.
Materials and Reagents:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric acid (HCl), 0.1 M
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Nitrogen gas, high purity
-
Ultrasonic water bath
-
Vortex mixer
-
Centrifuge tubes (15 mL)
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Preparation of Standard Solution: Prepare a stock solution of this compound in methanol. From this, prepare a working standard solution at the desired concentration (e.g., 1 µg/mL).
-
Reaction Setup: In a 15 mL centrifuge tube, add 1 mL of the this compound working standard solution.
-
Acidification: Add 5 mL of 0.1 M HCl to the tube.
-
Addition of Derivatizing Agent: Add 100 µL of a 5 g/L DNPH solution (prepared in a suitable solvent like acetonitrile or acidic solution).
-
Derivatization Reaction: Vortex the mixture for 30 seconds. Place the tube in an ultrasonic water bath and sonicate for 5-10 minutes at a controlled temperature (e.g., 30°C).[3]
-
Extraction of the Derivative: Add 5 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to extract the formed 2,4-dinitrophenylhydrazone derivative into the organic phase.
-
Phase Separation: Centrifuge the tube at 4000 rpm for 5 minutes to achieve clear phase separation.
-
Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Drying: Evaporate the ethyl acetate to dryness under a gentle stream of high-purity nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 1 mL of methanol or the initial mobile phase for UPLC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis of the Derivatized Product
This protocol provides typical conditions for the analysis of the this compound-DNPH derivative.
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for the specific derivative)
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 3.5 | 10 | 90 |
| 4.5 | 10 | 90 |
| 4.6 | 90 | 10 |
| 6.0 | 90 | 10 |
MRM Transition:
The specific precursor and product ions for the this compound-DNPH derivative need to be determined by infusing a standard solution of the derivatized product into the mass spectrometer. The fragmentation of the DNPH moiety will likely produce characteristic product ions.
Visualizations
Caption: Derivatization reaction of this compound with DNPH.
Caption: Overall analytical workflow for the determination of the analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with address… [ouci.dntb.gov.ua]
Experimental protocol for the condensation reaction of 5-(2-Nitrophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-(2-Nitrophenyl)-2-furaldehyde, a valuable intermediate in organic synthesis and drug discovery. While classic condensation reactions are one approach to forming carbon-carbon bonds, a more efficient and widely adopted method for the synthesis of 5-aryl-2-furaldehydes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol outlines the synthesis of this compound from 5-bromo-2-furaldehyde and 2-nitrophenylboronic acid.
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1] This method is favored for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the materials, equipment, and step-by-step procedure for the synthesis of this compound.
Reaction Scheme:
(5-bromo-2-furaldehyde) + (2-nitrophenylboronic acid) --[Pd(PPh₃)₄, K₂CO₃]--> this compound
Materials and Reagents:
-
5-Bromo-2-furaldehyde
-
2-Nitrophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Schlenk line (optional, for rigorous inert atmosphere)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure
-
Reaction Setup:
-
To a round-bottom flask, add 5-bromo-2-furaldehyde (1.0 equivalent), 2-nitrophenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a magnetic stir bar to the flask.
-
-
Solvent Addition and Degassing:
-
Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
To remove dissolved oxygen, bubble nitrogen or argon gas through the solution for 15-20 minutes. This step is crucial as oxygen can deactivate the palladium catalyst.
-
-
Catalyst Addition:
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
-
Reaction:
-
Attach a reflux condenser to the flask and ensure a continuous flow of inert gas.
-
Heat the reaction mixture to 90 °C using a heating mantle or oil bath.
-
Stir the reaction vigorously for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, higher-running spot indicates product formation.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Use a gradient of hexane and ethyl acetate as the eluent to isolate the pure this compound.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a solid.
-
Data Presentation
| Parameter | Value |
| Starting Material 1 | 5-Bromo-2-furaldehyde |
| Starting Material 2 | 2-Nitrophenylboronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | 1,4-Dioxane / Water (4:1) |
| Reaction Temperature | 90 °C |
| Reaction Time | 12 hours |
| Typical Yield | 70-85% (Reported for similar substrates) |
| Purification Method | Column Chromatography |
| Molecular Formula | C₁₁H₇NO₄ |
| Molecular Weight | 217.18 g/mol |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for In Vitro Testing of 5-(2-Nitrophenyl)-2-furaldehyde Against Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of the antibacterial properties of 5-(2-Nitrophenyl)-2-furaldehyde. This document outlines the background, mechanism of action, and detailed protocols for assessing the efficacy of this compound against a panel of clinically relevant bacterial strains.
Introduction
This compound belongs to the nitrofuran class of synthetic antimicrobial agents. Nitrofurans are characterized by a furan ring bearing a nitro group, which is essential for their biological activity. These compounds are known to be broad-spectrum antibacterial agents, effective against both Gram-positive and Gram-negative bacteria. The introduction of a 2-nitrophenyl substituent at the 5-position of the furaldehyde core is a chemical modification intended to modulate the compound's antimicrobial potency and spectrum. In vitro testing is a critical first step in the evaluation of new antimicrobial candidates, providing essential data on their intrinsic activity against various pathogens.
Mechanism of Action: The Nitrofuran Pathway
Nitrofurans, including this compound, are prodrugs that require intracellular activation by bacterial nitroreductases. This activation is a key step in their mechanism of action.
-
Reductive Activation: Once inside the bacterial cell, the nitro group of the furan ring is reduced by bacterial flavoprotein nitroreductases (such as NfsA and NfsB). This process generates highly reactive electrophilic intermediates, including nitroso and hydroxylamine derivatives.
-
Multifaceted Damage: These reactive intermediates are non-specific in their action and can damage a variety of cellular macromolecules. They can interact with and inhibit bacterial enzymes involved in crucial metabolic pathways like the citric acid cycle.
-
Disruption of Essential Processes: The damage extends to nucleic acids (DNA and RNA) and ribosomal proteins, leading to the inhibition of protein synthesis, RNA synthesis, and DNA synthesis. This multi-targeted assault disrupts fundamental cellular processes, ultimately leading to bacteriostatic or bactericidal effects.
The following diagram illustrates the proposed signaling pathway for the activation and action of this compound in a bacterial cell.
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
| Bacterial Strain | Gram Stain | Representative MIC (µg/mL) of a 5-nitro-2-furaldehyde derivative |
| Staphylococcus aureus | Gram-positive | 1.56 |
| Bacillus subtilis | Gram-positive | 3.12 |
| Escherichia coli | Gram-negative | 6.25 |
| Pseudomonas aeruginosa | Gram-negative | >100 |
Note: The above data is for a derivative and should be used for illustrative purposes only. Actual MIC values for this compound must be determined experimentally.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline
-
Incubator (37°C)
Protocol:
-
Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-plate the aliquots onto MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
MHA plates
-
Bacterial strains
-
Sterile swabs
-
Incubator (37°C)
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile swab.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry. Place the impregnated disks onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro testing of this compound.
Caption: General workflow for in vitro antibacterial testing.
Application Notes and Protocols: 5-(2-Nitrophenyl)-2-furaldehyde as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-(2-Nitrophenyl)-2-furaldehyde as a versatile synthetic intermediate in the development of novel compounds with potential therapeutic applications.
Introduction
This compound is a key building block in organic synthesis, particularly for the preparation of a variety of heterocyclic compounds. Its chemical structure, featuring a reactive aldehyde group and an electron-withdrawing nitro group on the phenyl ring, allows for a wide range of chemical transformations. This intermediate is particularly valuable in medicinal chemistry for the synthesis of derivatives with significant biological activities, including antimicrobial, anticancer, and antiparasitic properties. The nitro group is often essential for the biological activity of the resulting compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₇NO₄ |
| Molecular Weight | 217.18 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 94-97 °C |
| Boiling Point | 105-107 °C at 30 mmHg |
| Solubility | Soluble in organic solvents like ethanol and diethyl ether; insoluble in water. |
| Stability | Generally stable under normal conditions but sensitive to strong acids or bases. |
Synthetic Applications & Protocols
This compound serves as a precursor for the synthesis of various classes of compounds, primarily through reactions involving its aldehyde functional group.
Synthesis of Hydrazones
Hydrazones derived from this compound have shown significant biological activity, including trypanocidal effects. The synthesis typically involves the condensation of the aldehyde with a hydrazine derivative.
This protocol is adapted from the synthesis of hydrazones with potential trypanocidal activity.
Reaction Scheme:
Caption: General workflow for the synthesis of hydrazone derivatives.
Materials:
-
This compound
-
Appropriate adamantanealkanohydrazide
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add a solution of the adamantanealkanohydrazide (1 equivalent) in absolute ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure hydrazone derivative.
Quantitative Data for Hydrazone Synthesis:
| Hydrazide Reactant | Reaction Time (h) | Yield (%) |
| Adamantane-1-carbohydrazide | 3 | 85 |
| 2-(Adamantan-1-yl)acetohydrazide | 4 | 82 |
Synthesis of Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds. They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone.
This protocol describes the synthesis of chalcones from this compound and a substituted triazole ketone.[1]
Reaction Scheme:
Caption: Workflow for the synthesis of chalcone derivatives.[1]
Materials:
-
This compound
-
Substituted triazole ketone (e.g., 1-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one)
-
Ethanol
-
20% Potassium Hydroxide (KOH) solution
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the substituted triazole ketone (3 mmol) in ethanol in a flask.[1]
-
Add this compound (3 mmol) to the solution.[1]
-
Add 10 mL of 20% aqueous KOH solution dropwise while stirring the mixture at room temperature.[1]
-
Continue stirring overnight.[1]
-
Pour the reaction mixture into crushed ice.[1]
-
Collect the precipitated solid by filtration, wash with water, and dry.[1]
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.[1]
Quantitative Data for Chalcone Synthesis:
| Acetophenone Reactant | Yield (%) |
| 1-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | 67-72 |
| 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | 65-70 |
Synthesis of Mannich Bases
Mannich bases are formed in the aminoalkylation of an acidic proton located on a carbon atom. Semicarbazones of 5-nitro-2-furaldehyde can be used as substrates for the Mannich reaction.
This protocol details the synthesis of Mannich bases with potential antimicrobial activity.[2]
Reaction Scheme:
Caption: General workflow for the synthesis of Mannich bases.[2]
Materials:
-
5-Nitro-2-furaldehyde semicarbazone
-
Secondary amine (e.g., morpholine, piperidine)
-
Formaldehyde solution (37%)
-
Ethanol
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve 5-nitro-2-furaldehyde semicarbazone (0.01 mol) in 50 mL of ethanol in a flat-bottom flask.[2]
-
Add the secondary amine (0.01 mol) to the solution.[2]
-
Slowly add 0.4 mL (0.015 mol) of 37% formaldehyde solution with constant stirring.[2]
-
Stir the reaction mixture at 70-75 °C for 3 to 8.5 hours, depending on the amine used.[2]
-
Add the remaining formaldehyde solution in two portions after 1 and 2 hours.[2]
-
After the reaction is complete, keep the mixture in a refrigerator overnight.[2]
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry.[2]
Quantitative Data for Mannich Base Synthesis:
| Secondary Amine | Reaction Time (h) | Yield (%) |
| Morpholine | 5.5 | 72 |
| Piperidine | 6.0 | 68 |
| N-methylpiperazine | 7.5 | 65 |
Biological Activities of Derivatives
Derivatives of this compound have been investigated for a range of biological activities.
Antimicrobial Activity
Many derivatives exhibit potent activity against various bacterial and fungal strains. The nitro group is crucial for this activity.
Caption: Proposed mechanism of antimicrobial action for nitrofuran derivatives.
Minimum Inhibitory Concentration (MIC) of Selected Derivatives:
| Compound Class | Organism | MIC (µg/mL) |
| Mannich Base [2] | Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 | |
| Chalcone [1] | Staphylococcus aureus | 100 |
| Escherichia coli | 200 | |
| Hydrazone | Mycobacterium tuberculosis | 0.2 - 1.6 |
Anticancer Activity
Certain derivatives have demonstrated cytotoxicity against various cancer cell lines.
IC₅₀ Values of Selected Thiazolidinone Derivatives:
| Derivative | Cell Line | IC₅₀ (µM) |
| Thiazolidinone A | MCF-7 (Breast) | 5.02 |
| MDA-MB-231 (Breast) | 15.24 | |
| Thiazolidinone B | SCC-15 (Tongue) | 6.72 |
Antiparasitic Activity
Hydrazone derivatives have shown promising activity against parasites like Trypanosoma cruzi and Trypanosoma brucei.
IC₅₀ Values of Selected Hydrazone Derivatives against Trypanosoma brucei :
| Derivative | IC₅₀ (nM) | Selectivity Index |
| Adamantane Hydrazone 1 | ~100 | 20-80 |
| Adamantane Hydrazone 2 | 75 | >50 |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide array of biologically active molecules. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel derivatives and evaluate their therapeutic potential. The straightforward reaction pathways and the significant bioactivities of the resulting compounds make this an attractive scaffold for further investigation in drug discovery and development.
References
Application Notes and Protocols: Preparation of Mannich Bases from 5-(2-Nitrophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannich bases are a class of organic compounds synthesized through the aminoalkylation of a substrate containing an active hydrogen atom with an aldehyde and a primary or secondary amine.[1] These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The introduction of a 5-(2-nitrophenyl)furan moiety into a Mannich base structure is a promising strategy for the development of novel therapeutic agents, leveraging the biological potential of both the nitrophenyl and furan scaffolds. The furan ring is a key component in many biologically active compounds, while the nitro group can act as a bioisostere for other functional groups and participate in bioreductive activation, particularly in antimicrobial agents.
This document provides detailed protocols for the synthesis of Mannich bases derived from 5-(2-Nitrophenyl)-2-furaldehyde, adapted from established methods for structurally related compounds.[5] It also includes representative data for characterization and outlines a potential workflow for synthesis and biological evaluation.
Data Presentation
The following tables summarize representative quantitative data for Mannich bases synthesized from analogous nitro-substituted furaldehydes. This data is provided to offer a baseline for expected yields and spectral characteristics.
Table 1: Representative Physical Characterization Data of Analogous Mannich Bases
| Compound Code | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| MB-1 | C₁₈H₂₀N₄O₅ | 372.38 | 185-187 | 75 |
| MB-2 | C₁₇H₁₈N₄O₆ | 374.35 | 192-194 | 82 |
| MB-3 | C₁₉H₂₂N₄O₄ | 370.41 | 178-180 | 78 |
| MB-4 | C₂₃H₂₂N₄O₄ | 418.45 | 201-203 | 72 |
Data adapted from syntheses of Mannich bases from 5-nitro-2-furfuraldehyde derivatives.
Table 2: Representative Spectral Data of Analogous Mannich Bases
| Compound Code | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
| MB-1 | 2.50 (s, 6H, N(CH₃)₂), 4.52 (s, 2H, N-CH₂-N), 7.20-7.90 (m, 6H, Ar-H & Furan-H), 8.15 (s, 1H, CH=N) | 3440 (N-H), 2930 (C-H), 1620 (C=N), 1520 (NO₂), 1350 (NO₂) |
| MB-2 | 3.60-3.80 (m, 8H, Morpholine-H), 4.55 (s, 2H, N-CH₂-N), 7.25-7.95 (m, 6H, Ar-H & Furan-H), 8.20 (s, 1H, CH=N) | 3450 (N-H), 2950 (C-H), 1615 (C=N), 1525 (NO₂), 1345 (NO₂) |
| MB-3 | 1.50 (m, 6H, Piperidine-H), 2.60 (m, 4H, Piperidine-H), 4.50 (s, 2H, N-CH₂-N), 7.15-7.85 (m, 6H, Ar-H & Furan-H), 8.10 (s, 1H, CH=N) | 3445 (N-H), 2940 (C-H), 1618 (C=N), 1518 (NO₂), 1352 (NO₂) |
| MB-4 | 7.00-7.80 (m, 16H, Ar-H & Furan-H), 5.80 (s, 2H, N-CH₂-N), 8.25 (s, 1H, CH=N) | 3430 (N-H), 3050 (Ar C-H), 1625 (C=N), 1522 (NO₂), 1348 (NO₂) |
Spectral data is representative and based on analogous structures.
Experimental Protocols
Two primary synthetic routes are presented: a one-pot synthesis and a two-step synthesis via a Schiff base intermediate. The choice of method may depend on the reactivity of the chosen amine and the desired purity of the final product.
Protocol 1: One-Pot Synthesis of Mannich Bases
This method is a direct and efficient approach for the synthesis of Mannich bases from this compound.
Materials:
-
This compound
-
A primary or secondary amine (e.g., dimethylamine, morpholine, piperidine, aniline)
-
Formaldehyde (37% aqueous solution)
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in 30-50 mL of ethanol.
-
Addition of Amine: To this stirring solution, add the desired primary or secondary amine (1.1 equivalents).
-
Addition of Formaldehyde: Slowly add formaldehyde solution (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C) for 6-24 hours. The progress of the reaction should be monitored by TLC using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash it with a small amount of cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure Mannich base.
-
-
Characterization: Confirm the structure of the synthesized Mannich base using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Protocol 2: Two-Step Synthesis via Schiff Base Intermediate
This method can be advantageous when the one-pot synthesis yields impurities or when a cleaner product is desired.
Step 1: Synthesis of the Schiff Base (Imine)
Materials:
-
This compound
-
A primary amine (e.g., a substituted aniline or heterocyclic amine)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The Schiff base may precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification and Characterization: The crude Schiff base can be purified by recrystallization. Characterize the product using ¹H NMR, ¹³C NMR, and FT-IR.
Step 2: Synthesis of the Mannich Base
Materials:
-
Synthesized Schiff base from Step 1
-
A secondary amine (e.g., morpholine, piperidine)
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the synthesized Schiff base (1 equivalent) in ethanol in a round-bottom flask.
-
Addition of Reagents: To this solution, add an equimolar amount of a secondary amine and an excess of aqueous formaldehyde solution.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours or gently reflux for 4-6 hours. Monitor the reaction by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture. The Mannich base may precipitate and can be collected by filtration. If not, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the final Mannich base using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Synthetic routes for the preparation of Mannich bases.
Proposed Antimicrobial Mechanism of Action
Many nitro-containing compounds exert their antimicrobial effects through bioreductive activation. The following diagram illustrates a plausible signaling pathway for the antimicrobial action of the synthesized Mannich bases.
References
- 1. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 4. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Nitrophenyl)-2-furaldehyde
Welcome to the technical support center for the synthesis of 5-(2-Nitrophenyl)-2-furaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis. The primary synthetic route covered is the Palladium-Catalyzed Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound via Suzuki-Miyaura coupling.
Q1: My reaction yield is consistently low. What are the primary causes and how can I address them?
A1: Low yields in Suzuki-Miyaura couplings are a common issue and can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Inefficient Catalytic Activity: The Palladium catalyst may not be active enough or may be deactivating prematurely.
-
Protodeboronation: Your boronic acid starting material may be degrading through the cleavage of the carbon-boron bond before it can couple.
-
Solution: Use anhydrous solvents and ensure your base is thoroughly dried. Switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) can also significantly reduce this side reaction.[3]
-
-
Homocoupling: A significant side reaction can be the formation of symmetrical biaryl compounds from the boronic acid.
-
Solution: This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst that is not efficiently reduced.[1] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Using a Pd(0) source like Pd(PPh₃)₄ can also minimize this issue.[1]
-
-
Poor Solubility: Reactants may not be fully dissolved in the chosen solvent, leading to an incomplete reaction.
Q2: I am observing significant amounts of homocoupled byproducts. How can I minimize their formation?
A2: Homocoupling of the boronic acid is a frequent cause of reduced yield and purification difficulties. Key strategies to mitigate this include:
-
Strictly Anaerobic Conditions: Oxygen is a major culprit in promoting homocoupling.[1] It's crucial to degas your solvents thoroughly (e.g., by sparging with argon for 15-30 minutes or through freeze-pump-thaw cycles) and to run the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Choice of Palladium Source: Using a Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferable as it bypasses the in-situ reduction step from Pd(II) which can initiate homocoupling.[1]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling catalytic cycle, particularly the reductive elimination step, which outcompetes the pathways leading to homocoupling.[1]
Q3: The reaction seems to stall and does not go to completion. What should I try?
A3: A stalled reaction suggests an issue with catalyst stability or reaction conditions.
-
Increase Reaction Temperature: If the reaction is sluggish, gradually increasing the temperature (e.g., from 80°C to 100°C) can improve the rate. However, be aware that higher temperatures can also increase the rate of side reactions.[3]
-
Change the Base: The choice of base is critical. If a weaker base like Na₂CO₃ is being used, switching to a stronger base such as K₃PO₄ or Cs₂CO₃ can significantly improve reaction rates and yields, especially with challenging substrates.[4][6]
-
Add More Catalyst: If catalyst deactivation is suspected, a second charge of the catalyst can sometimes restart the reaction. However, it's better to address the root cause of deactivation (e.g., oxygen contamination, impurities).
Q4: How do I choose the optimal base and solvent for my reaction?
A4: The base and solvent system is highly interdependent and substrate-specific.
-
Base Selection: Inorganic bases are most common. K₃PO₄ is a robust and frequently used base for heteroaryl couplings.[7] Cs₂CO₃ is often more effective but also more expensive. The base activates the boronic acid for transmetalation.
-
Solvent Selection: A solvent system that can dissolve all reactants is essential. Biphasic systems like 1,4-Dioxane/Water or Toluene/Water are often effective as the inorganic base dissolves in the aqueous phase while the organic substrates and catalyst are in the organic phase.[8][9] The ratio of organic solvent to water can be optimized; a common starting point is 4:1.[5]
Quantitative Data Presentation
The selection of the base and solvent system is crucial for optimizing the reaction yield. The following tables provide comparative data from Suzuki-Miyaura coupling reactions of similar aryl halides, which can serve as a guide for your experiments.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield (Reaction Model: Coupling of an aryl bromide with an arylboronic acid)
| Entry | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |
| 1 | K₃PO₄ | Dioxane/H₂O | 90 | 92 | [7] |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 90 | 88 | [7] |
| 3 | K₂CO₃ | Dioxane/H₂O | 90 | 81 | [7] |
| 4 | Na₂CO₃ | EtOH/H₂O | Reflux | 98 | [6] |
| 5 | NaOH | MeOH/H₂O | Reflux | 96.3 | [9] |
Table 2: Influence of Solvent on Suzuki-Miyaura Coupling Yield (Reaction Model: Coupling of bromobenzene with phenylboronic acid)
| Entry | Solvent System (Organic:Water) | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | Methanol:Water (3:2) | NaOH | Reflux | 96.3 | [9] |
| 2 | Dioxane:Water | K₂CO₃ | 80 | High | |
| 3 | Toluene:Ethanol:Water | K₂CO₃ | 80-100 | High | [5] |
| 4 | 2-MeTHF:Water (18:1) | K₃PO₄ | 65 | 79 | |
| 5 | Anhydrous Methanol | K₃PO₄ | Reflux | 78.9 | [9] |
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound via Suzuki-Miyaura coupling. This should be adapted and optimized for your specific laboratory conditions.
Materials:
-
5-Bromo-2-furaldehyde (1.0 equivalent)
-
2-Nitrophenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, degassed, 4:1 v/v ratio)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealable reaction vessel
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-Bromo-2-furaldehyde, 2-Nitrophenylboronic acid, the base, and the palladium catalyst.[3][5]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or LC-MS.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to obtain the pure this compound.[3][10]
Visualizations
The following diagrams illustrate the general experimental workflow and a troubleshooting guide for the synthesis.
Caption: General experimental workflow for Suzuki-Miyaura synthesis.
Caption: Troubleshooting decision tree for low yield in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 5-(2-Nitrophenyl)-2-furaldehyde by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 5-(2-Nitrophenyl)-2-furaldehyde via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: I've dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?
A1: This is a common challenge that can be addressed with the following techniques:
-
Induce Crystallization:
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If available, add a single, pure crystal of this compound to the cooled solution. This "seed" crystal will act as a template for further crystallization.
-
-
Increase Supersaturation: The solution may not be sufficiently concentrated for crystals to form. Gently reheat the solution to evaporate a small portion of the solvent, thereby increasing the concentration of the compound, and then allow it to cool slowly again.
-
Lower the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice-water bath. For solvents with a low freezing point, a dry ice/acetone bath can be used for even lower temperatures.
-
Re-evaluate Your Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. If the above methods fail, it may be necessary to remove the solvent by rotary evaporation and attempt the recrystallization with a different solvent or a mixed-solvent system.
Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities. To resolve this:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that high temperature.
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature gradually.
-
Change Solvent System: If oiling out persists, the solvent is likely unsuitable. A lower boiling point solvent or a mixed-solvent system where the compound is less soluble may be required.
Q3: The yield of my recrystallized this compound is very low. What went wrong?
A3: A low recovery can be due to several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is the most common cause of low yield, as a significant amount of the compound will remain in the mother liquor upon cooling. To remedy this, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can improve the yield.
-
Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
Q4: The color of my recrystallized product is still dark orange or brown. How can I obtain a purer, lighter-colored product?
A4: If colored impurities persist after recrystallization, you can try the following:
-
Activated Charcoal Treatment: Highly colored, non-polar impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. Add a spatula tip of charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal. Be aware that using too much charcoal can lead to a loss of your desired product.
-
A Second Recrystallization: A second recrystallization of the obtained crystals may be necessary to remove residual impurities and improve the color.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on the polarity of this compound and procedures for similar compounds, ethanol is a good starting choice for recrystallization. The compound should be highly soluble in hot ethanol and less soluble in cold ethanol. Other polar solvents like isopropanol or methanol could also be effective. A mixed-solvent system, such as ethanol-water or acetone-hexane, may also be suitable. It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent pair.
Q2: What are the expected physical properties of pure this compound?
A2: Pure this compound is typically an orange-brown crystalline powder. The melting point is a key indicator of purity.
| Property | Value |
| Appearance | Orange-brown crystalline powder |
| Melting Point | 94-97 °C |
Q3: What are the likely impurities in my crude this compound?
A3: The impurities will depend on the synthetic route used to prepare the compound.
-
From Suzuki-Miyaura Coupling: If synthesized via the coupling of 5-bromo-2-furaldehyde and 2-nitrophenylboronic acid, common impurities include unreacted starting materials, homocoupled byproducts of the boronic acid, and residual palladium catalyst.
-
From Knoevenagel-type Condensation: If prepared through the condensation of 2-nitrobenzaldehyde and a furan derivative, impurities may include unreacted starting materials and side-products from self-condensation or other side reactions.
Q4: How can I assess the purity of my recrystallized product?
A4: The purity of your final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indication of high purity. Impurities tend to broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage purity of the sample.
-
Experimental Protocol: Recrystallization of this compound
This is a generalized protocol based on standard recrystallization techniques for this class of compounds.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirrer
-
Stir bar
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hotplate with stirring.
-
Add small portions of hot ethanol until the solid just dissolves. Avoid adding a large excess of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is intensely colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes while stirring.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hotplate.
-
Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution into the clean, preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.
-
-
Analysis:
-
Determine the melting point of the purified crystals and compare it to the literature value.
-
Assess the purity using TLC, HPLC, or NMR as needed.
-
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Technical Support Center: Nitration of Phenyl-2-furaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of phenyl-2-furaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary products of the nitration of phenyl-2-furaldehyde?
The primary goal of the nitration of phenyl-2-furaldehyde is typically the introduction of a nitro group onto the furan ring, which is highly activated. The expected major product is 5-phenyl-2-nitro-2-furaldehyde. However, nitration can also occur on the phenyl ring, leading to isomers such as 5-(x-nitrophenyl)-2-furaldehyde, where 'x' can be ortho, meta, or para. The regioselectivity of the reaction is highly dependent on the reaction conditions.
Q2: What are the common side reactions observed during the nitration of phenyl-2-furaldehyde?
Several side reactions can occur, leading to a range of byproducts and reduced yield of the desired product. These include:
-
Furan Ring Opening: A significant side reaction is the oxidative cleavage of the furan ring. This is particularly prevalent under anhydrous nitration conditions, such as when using acetyl nitrate in acetic anhydride. The cleavage results in the formation of unsaturated 1,4-dicarbonyl compounds.
-
Oxidation of the Aldehyde Group: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of strong oxidizing agents. To mitigate this, the aldehyde is often protected as a diacetate before nitration.[1]
-
Polynitration: Introduction of more than one nitro group onto either the furan or phenyl ring can occur, especially with harsh nitrating agents or prolonged reaction times.
-
Formation of Resin-like Materials: Acid-catalyzed polymerization of the starting material or products can lead to the formation of intractable tars or resins, which complicates purification.
-
Hydrolysis of Intermediates: Unstable intermediates, such as adducts of the nitrating agent with the furan ring, can undergo hydrolysis to yield undesired byproducts like maleindialdehyde.
-
Evolution of Nitrogen Dioxide: The formation of reddish-brown nitrogen dioxide gas is a common byproduct of nitration reactions.[2][3]
Troubleshooting Guide
Problem 1: Low yield of the desired nitro-product and a significant amount of dark, tarry material.
-
Possible Cause: This is often due to the high reactivity of the furan ring leading to ring-opening and polymerization under strong acidic conditions. The aldehyde group can also contribute to polymerization.
-
Troubleshooting Steps:
-
Protect the Aldehyde Group: Convert the aldehyde group to a more stable diacetate before nitration. This is a standard procedure for the nitration of furaldehyde.[1] The diacetate can be hydrolyzed back to the aldehyde after nitration.
-
Milder Nitrating Agents: Instead of a mixture of concentrated nitric and sulfuric acids, consider using milder nitrating agents like acetyl nitrate generated in situ from nitric acid and acetic anhydride.
-
Control Reaction Temperature: Maintain a low reaction temperature (e.g., -5 to 0 °C) to minimize side reactions.[4]
-
Shorter Reaction Time: Monitor the reaction progress closely (e.g., by TLC) and quench the reaction as soon as the starting material is consumed to prevent over-reaction and degradation.
-
Problem 2: Formation of multiple nitro-isomers, making purification difficult.
-
Possible Cause: Nitration can occur on both the furan and the phenyl ring, and at different positions on the phenyl ring. The choice of nitrating agent can influence the isomer distribution.
-
Troubleshooting Steps:
-
Vary the Nitrating System: The ratio of nitric acid to sulfuric acid can affect the electrophilicity of the nitronium ion and thus the isomer distribution. Experiment with different ratios. Nitration with nitric acid alone may favor para-substitution on the phenyl ring, while mixed acids can lead to more meta-substitution.[5]
-
Chromatographic Separation: Utilize high-performance liquid chromatography (HPLC) or careful column chromatography to separate the isomers. Developing an effective separation method is crucial for obtaining pure products.
-
Problem 3: Evidence of furan ring cleavage (e.g., from NMR or Mass Spectrometry data).
-
Possible Cause: The furan ring is susceptible to oxidative cleavage by the nitrating agent, especially under anhydrous conditions.
-
Troubleshooting Steps:
-
Avoid Anhydrous Conditions if Cleavage is an Issue: While often used to generate the nitronium ion, anhydrous conditions with acetic anhydride can promote the formation of an unstable adduct that leads to ring opening.
-
Use of a Protic Co-solvent: The presence of a small amount of water might in some cases suppress the formation of the ring-opened products, although it may also decrease the overall reaction rate. This needs to be carefully optimized.
-
Quantitative Data Summary
| Starting Material | Nitrating Agent | Product | Yield (%) | Reference |
| 2-Furaldehyde diacetate | Fuming nitric acid in acetic anhydride | 5-Nitro-2-furaldehyde diacetate | 40 | [4] |
Experimental Protocols
Protocol 1: Nitration of 2-Furaldehyde via its Diacetate
This protocol is adapted from a known procedure for the nitration of 2-furaldehyde and serves as a starting point for the nitration of phenyl-2-furaldehyde, which would require similar protection of the aldehyde group.[4]
-
Preparation of 2-Furaldehyde Diacetate:
-
React 2-furaldehyde with acetic anhydride in the presence of a catalyst (e.g., a small amount of sulfuric acid or a solid acid catalyst) to form 2-furaldehyde diacetate.
-
Purify the diacetate by distillation under reduced pressure.
-
-
Nitration of the Diacetate:
-
Prepare a nitrating mixture of fuming nitric acid and acetic anhydride at 0 °C.[4]
-
Slowly add a solution of 2-furaldehyde diacetate in acetic anhydride to the nitrating mixture, maintaining the temperature below -5 °C.[4]
-
Stir the mixture for several hours at low temperature.[4]
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., 40% sodium hydroxide) until the oil separates completely.[4]
-
The intermediate is an unstable adduct. To recyclize it to the desired nitro-furan, cautiously add an equal volume of pyridine to the separated oil and warm the mixture.[4]
-
Dilute with ice-water to precipitate the crude 5-nitro-2-furaldehyde diacetate.[4]
-
Filter and wash the precipitate with dilute acetic acid and then water.[4]
-
Recrystallize the crude product from ethanol.[4]
-
-
Hydrolysis to 5-Nitro-2-furaldehyde:
Visualizations
Diagram 1: Reaction Scheme for the Nitration of Phenyl-2-furaldehyde
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. prepchem.com [prepchem.com]
- 5. Substitution reactions of phenylated aza-heterocycles. Part 1. Nitration of 2,5-diphenyl-1,3,4-oxadiazole: a product study using high performance liquid chromatography - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. US2548173A - Process of making 5-nitro-2-furaldehyde semicarbazone - Google Patents [patents.google.com]
Optimizing reaction conditions for the synthesis of 5-(2-Nitrophenyl)-2-furaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(2-Nitrophenyl)-2-furaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the synthesis of this compound, helping you to improve yields and purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective Catalyst System (Suzuki-Miyaura Coupling): The palladium catalyst and ligand combination may not be optimal for this specific transformation. The choice of ligand is crucial for the reaction's success.[1] | - Catalyst Selection: Employ a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2).[2] - Ligand Choice: For challenging couplings, consider using specialized phosphine-based ligands like SPhos or RuPhos, as they have been shown to be effective in similar reactions.[1] |
| Inappropriate Base (Suzuki-Miyaura Coupling): The base used may not be strong enough to facilitate the transmetalation step effectively. | - Base Selection: A variety of bases can be used in Suzuki coupling reactions.[3] Potassium carbonate (K2CO3) is a commonly used base for this type of reaction.[2] For more challenging substrates, consider stronger bases like potassium phosphate (K3PO4).[1] | |
| Unfavorable Reaction Temperature (Acid-Catalyzed Condensation): The temperature may be too low for the reaction to proceed or too high, leading to degradation of starting materials or product. | - Temperature Control: For acid-catalyzed condensation of 2-nitrobenzaldehyde with furan derivatives, the temperature is typically elevated, often in the range of 120–150°C.[4] Careful monitoring and control of the temperature are essential to minimize side reactions.[4] | |
| Poor Quality of Starting Materials: Impurities in the 5-bromofurfural or 2-nitrophenylboronic acid can interfere with the reaction. | - Purification of Reactants: Ensure the purity of your starting materials. Recrystallize or purify them using column chromatography if necessary. | |
| Significant Side Product Formation | Resinification and Side Reactions (Acid-Catalyzed Condensation): Strong acidic conditions and high temperatures can lead to the formation of tar-like substances and other unwanted byproducts.[4] | - Optimize Acid Catalyst: Use a milder acid catalyst or optimize the concentration of the strong acid (e.g., H2SO4).[4] - Biphasic Systems: Consider using a biphasic system (e.g., water with an organic solvent like cyclopentyl methyl ether) to continuously extract the product and minimize degradation.[4] |
| Homocoupling of Boronic Acid (Suzuki-Miyaura Coupling): The boronic acid can react with itself, especially in the presence of oxygen. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling.[2][3] | |
| Protodeboronation of Boronic Acid: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, reducing the amount available for the cross-coupling reaction. | - Anhydrous Conditions: Use anhydrous solvents and reagents to minimize protodeboronation. - Choice of Boron Reagent: In some cases, using a pinacol boronate ester instead of the boronic acid can mitigate this side reaction.[5] | |
| Difficulty in Product Purification | Formation of Tars and Resins: As mentioned, acid-catalyzed methods can produce significant amounts of resinous materials that complicate purification.[4] | - Chromatography: Column chromatography is often necessary for purification when significant impurities are present.[4] - Extraction: Utilize liquid-liquid extraction to separate the product from water-soluble byproducts and some of the tar. |
| Thermal Instability of the Product: The furan ring and aldehyde group can be sensitive to heat, leading to degradation during high-temperature purification methods like distillation. | - Vacuum Distillation: If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition. - Avoid Prolonged Heating: Minimize the time the product is exposed to high temperatures during workup and purification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main synthetic strategies include:
-
Suzuki-Miyaura Coupling: This is a common and effective method involving the reaction of 5-bromofurfural with 2-nitrophenylboronic acid in the presence of a palladium catalyst and a base.[4] This approach often provides good yields and regioselectivity but can be sensitive to reaction conditions.[4]
-
Acid-Catalyzed Condensation: This method involves the reaction of 2-nitrobenzaldehyde with a furan derivative under acidic conditions and elevated temperatures.[4] While it is a more direct approach, it can suffer from lower yields due to the formation of side products and resinification.[4]
-
Nitration of Phenylfuran: Another potential route is the nitration of a phenylfuran precursor. However, this method can be challenging due to issues with over-nitration and potential degradation of the furan ring under strong nitrating conditions.[4]
Q2: How do I choose the best catalyst and base for the Suzuki-Miyaura coupling?
A2: The optimal catalyst and base depend on the specific substrates and desired reaction kinetics. For the synthesis of this compound, a common starting point is [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst and potassium carbonate (K₂CO₃) as the base.[2] If you experience low yields, consider screening other phosphine ligands, as the choice of ligand is often critical.[1]
Q3: My reaction is not going to completion. What can I do?
A3: Several factors could be at play:
-
Reaction Time: Ensure the reaction is running for a sufficient duration. For the Suzuki-Miyaura coupling, a reaction time of around 8 hours with reflux is reported.[2]
-
Temperature: For Suzuki-Miyaura reactions, a refluxing temperature is often necessary.[2] For acid-catalyzed condensations, ensure the temperature is within the optimal range of 120-150°C.[4]
-
Catalyst Deactivation: The palladium catalyst can deactivate over time. Ensure you are using a sufficient catalyst loading and that the reaction is performed under an inert atmosphere to prolong its activity.[3]
-
Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of the boronic acid is sometimes used in Suzuki-Miyaura couplings.
Q4: What is the best way to purify the final product?
A4: Purification can be challenging due to the potential for byproducts. A combination of techniques is often most effective:
-
Extraction: After the reaction, an initial workup involving extraction with a suitable organic solvent (e.g., ethyl acetate) can help remove inorganic salts and some polar impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from structurally similar byproducts and any remaining starting materials.[4]
-
Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent system can be an excellent final purification step to obtain a highly pure compound.
Experimental Protocols
Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline based on typical conditions for the Suzuki-Miyaura coupling to synthesize 5-aryl-2-furaldehydes.
Materials:
-
5-Bromofurfural
-
2-Nitrophenylboronic acid
-
[1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Ethylene glycol dimethyl ether (DME) or a similar solvent
-
Ethanol
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromofurfural (1 equivalent), 2-nitrophenylboronic acid (1.1-1.5 equivalents), and potassium carbonate (2-3 equivalents).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (typically 1-5 mol%).
-
Add a mixture of solvents, such as ethylene glycol dimethyl ether, ethanol, and water.[2]
-
Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain this temperature for approximately 8 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.[2]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Comparison of Traditional Synthesis Methods for this compound
| Method | Conditions | Catalyst | Yield (%) | Limitations |
| Acid-catalyzed condensation | 120–150°C, 6–10 h | H₂SO₄ (homogeneous) | 45–60 | Side-product formation, resinification |
| Suzuki-Miyaura coupling | 80°C, N₂ atmosphere, 12 h | Pd(PPh₃)₄ | 70–75 | High catalyst cost, oxygen sensitivity |
| Nitration of phenylfuran | 0–5°C | HNO₃/H₂SO₄ mixture | 30–40 | Over-nitration, furan ring degradation |
This table is adapted from information available in the literature.[4]
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
References
Troubleshooting low yield in the synthesis of 5-(2-Nitrophenyl)-2-furaldehyde derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-(2-Nitrophenyl)-2-furaldehyde derivatives. The content is structured to directly address specific experimental issues for two primary synthetic routes: Palladium-Catalyzed Suzuki-Miyaura Coupling and Acid-Catalyzed Condensation.
Section 1: Troubleshooting Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of 5-aryl-2-furaldehydes, including this compound. This reaction typically involves the coupling of 5-bromo-2-furaldehyde with 2-nitrophenylboronic acid in the presence of a palladium catalyst and a base. However, several factors can lead to low yields of the desired product.
Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in the Suzuki-Miyaura coupling of 5-bromo-2-furaldehyde with 2-nitrophenylboronic acid can stem from several factors:
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Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.
-
Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step that can be slow or incomplete.
-
Side Reactions: The most common side reactions are protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are crucial for a successful reaction.
Q2: I suspect my palladium catalyst is the issue. How can I troubleshoot this?
A2: Catalyst-related issues are a frequent cause of low yields. Consider the following:
-
Choice of Catalyst: While Pd(PPh₃)₄ is a common choice, for challenging substrates, more active catalyst systems like those based on Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or palladacycles can be more effective. PdCl₂(dppf) is another efficient catalyst for such couplings.[1]
-
Catalyst Loading: Ensure you are using the correct catalyst loading, typically ranging from 1-5 mol%. Too little catalyst may result in an incomplete reaction, while too much can sometimes lead to increased side products.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to air. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the catalyst.
Q3: How do I choose the right base and solvent for my reaction?
A3: The base and solvent system plays a critical role in the reaction's success.
-
Base Selection: The base activates the boronic acid for transmetalation. Inorganic bases are most common. While K₂CO₃ is frequently used, stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes improve yields, especially with less reactive substrates. The choice of base can also influence the rate of side reactions.[2]
-
Solvent System: A variety of solvents can be used, often in combination with water. Common choices include toluene, dioxane, DMF, and THF. The solvent's ability to dissolve the reactants and the palladium complex, as well as its influence on the catalyst's activity, are key considerations.[3][4]
Q4: I am observing significant amounts of 2,2'-dinitrobiphenyl as a byproduct. How can I minimize this homocoupling?
A4: Homocoupling of the boronic acid is a common side reaction. To minimize it:
-
Maintain an Inert Atmosphere: Oxygen can promote homocoupling. Rigorous degassing of your solvents and reaction vessel is crucial.
-
Control Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can reduce its concentration at any given time, thereby disfavoring homocoupling.
-
Optimize Catalyst and Ligand: Certain ligands can suppress homocoupling more effectively than others.
Q5: My starting material, 2-nitrophenylboronic acid, seems to be decomposing during the reaction. What is happening?
A5: This is likely due to protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. To mitigate this:
-
Use Anhydrous Solvents: While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation. Using anhydrous solvents and carefully controlling the amount of water can help.
-
Choose the Right Base: The basicity and nucleophilicity of the base can influence the rate of protodeboronation. Experimenting with different bases (e.g., switching from a hydroxide base to a carbonate or phosphate) may be beneficial.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of protodeboronation. Running the reaction at the lowest effective temperature is advisable.
Quantitative Data on Suzuki-Miyaura Coupling Conditions
The following tables summarize the impact of different catalysts and bases on the yield of Suzuki-Miyaura coupling reactions for substrates similar to 5-bromo-2-furaldehyde and 2-nitrophenylboronic acid. This data is compiled from various literature sources and should be used as a guide for optimization.
Table 1: Comparison of Palladium Catalysts for the Synthesis of 5-Aryl-2-Furaldehyde Derivatives
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [5] |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High | [6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 | [7] |
| Pd/C | Et₃N | Ethanol | 60 | 6 | Good | [1] |
Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Na₂CO₃ | DMF/H₂O | 100 | 1 | 98 | [2] |
| K₂CO₃ | DME | 80 | 2 | High | [6] |
| K₃PO₄ | DMF | 110 | 6 | 78 | [5] |
| Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 | [5] |
| NaOH | Methanol/H₂O | Reflux | 1 | 96 | [4] |
Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general methodology for the synthesis of this compound via Suzuki-Miyaura coupling.
Materials:
-
5-Bromo-2-furaldehyde
-
2-Nitrophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
-
Anhydrous sodium sulfate
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-furaldehyde (1.0 mmol), 2-nitrophenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed toluene/water solvent mixture (10 mL). Then, add the palladium catalyst (0.05 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations for Suzuki-Miyaura Coupling
Section 2: Troubleshooting Acid-Catalyzed Condensation
An alternative route to this compound derivatives is the acid-catalyzed condensation of 2-nitrobenzaldehyde with furan or a furan derivative. This reaction, a type of Knoevenagel or aldol condensation, can be effective but is also prone to side reactions that can significantly lower the yield.
Frequently Asked Questions (FAQs) for Acid-Catalyzed Condensation
Q1: My condensation reaction is producing a low yield of the desired product and a lot of dark, tarry material. What is causing this?
A1: The formation of dark, insoluble polymers (resins or humins) is a very common issue in acid-catalyzed reactions involving furans.[8] Furan and its derivatives are sensitive to strong acids and can undergo acid-catalyzed polymerization.
-
Harsh Reaction Conditions: Strong acids (like concentrated sulfuric acid) and high temperatures can promote the polymerization of furan.
-
Water Formation: The condensation reaction produces water, which can sometimes contribute to side reactions or affect the catalyst's activity.
Q2: How can I minimize the formation of polymeric byproducts?
A2: To reduce polymerization and improve the yield of the desired product:
-
Use a Milder Acid Catalyst: Instead of strong mineral acids, consider using a milder Lewis acid or a solid acid catalyst (e.g., Amberlyst-15), which can be more selective and easier to handle.[9]
-
Optimize Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating.
-
Control Reagent Stoichiometry: The ratio of 2-nitrobenzaldehyde to the furan derivative can influence the outcome. Experiment with slight variations in the stoichiometry.
-
Water Removal: In some cases, removing the water formed during the reaction (e.g., using a Dean-Stark apparatus with a suitable solvent) can shift the equilibrium towards the product and may reduce side reactions.
Q3: My reaction seems to stall and does not go to completion. What could be the reason?
A3: An incomplete reaction can be due to several factors:
-
Insufficient Catalyst: The amount of acid catalyst may not be enough to drive the reaction to completion. A modest increase in the catalyst loading might be necessary.
-
Reversible Reaction: The condensation reaction can be reversible. As mentioned above, removing water can help drive the reaction forward.
-
Low Reactivity of Starting Materials: While the nitro group in 2-nitrobenzaldehyde is activating, steric hindrance could play a role. The furan derivative might also be deactivated by certain substituents.
Q4: Are there any other significant side reactions I should be aware of?
A4: Besides polymerization of the furan starting material, other side reactions can occur:
-
Self-Condensation of 2-Nitrobenzaldehyde: Although less common under these conditions compared to reactions with stronger bases, some self-condensation of the aldehyde is possible.
-
Formation of Bis-adducts: It's possible for the initial product to react with another molecule of the furan derivative, leading to more complex structures.
Quantitative Data on Acid-Catalyzed Condensation
Quantitative data for the acid-catalyzed condensation of 2-nitrobenzaldehyde with furan derivatives is less systematically tabulated in the literature compared to Suzuki-Miyaura couplings. However, the following table provides a general overview of expected yields based on the type of acid catalyst used.
Table 3: General Yields for Acid-Catalyzed Condensation of Aromatic Aldehydes with Furan Derivatives
| Acid Catalyst | Solvent | Temperature (°C) | General Yield Range (%) | Notes |
| Concentrated H₂SO₄ | Acetic Acid | 25-50 | 30-60 | Prone to significant resin formation.[8] |
| Lewis Acids (e.g., ZnCl₂) | Dichloromethane | Reflux | 50-75 | Generally milder with fewer byproducts. |
| Solid Acid (e.g., Amberlyst-15) | Toluene | Reflux | 60-85 | Easier to remove from the reaction mixture.[9] |
| Acetic Anhydride/Sodium Acetate | Acetic Anhydride | Reflux | Good | Used in Perkin or related condensations.[10] |
Experimental Protocol for Acid-Catalyzed Condensation
This protocol provides a general methodology for the synthesis of this compound via acid-catalyzed condensation.
Materials:
-
2-Nitrobenzaldehyde
-
Furfural (as the furan derivative)
-
Acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid)
-
Solvent (e.g., Toluene)
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, dissolve 2-nitrobenzaldehyde (1.0 mmol) and furfural (1.1 mmol) in toluene (20 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.1 mmol).
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acid catalyst, followed by water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure this compound.
Visualizations for Acid-Catalyzed Condensation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(2-Nitrophenyl)-2-furaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-(2-Nitrophenyl)-2-furaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent is too good a solvent for the compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- The compound "oiled out" instead of crystallizing. | - Solvent Selection: Test a range of solvents. Ethanol is a good starting point. If the compound is too soluble, try a less polar solvent or a solvent mixture (e.g., ethanol/water, dichloromethane/hexane).- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.- Prevent Oiling Out: If the compound oils out, try using a larger volume of a more appropriate solvent, or add a co-solvent. Seeding with a pure crystal can also induce proper crystallization. |
| Incomplete Separation During Column Chromatography | - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column (channeling).- Co-elution of impurities with similar polarity to the product. | - Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound.- Sample Load: Do not exceed 1-5% of the silica gel weight for your crude sample.- Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.- Gradient Elution: If impurities are close in polarity, consider using a gradient elution, gradually increasing the polarity of the mobile phase. |
| Colored Impurities Persist After Purification | - Presence of highly colored byproducts, often polymeric tars formed during the synthesis. | - Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, so use it sparingly.- Column Chromatography: Silica gel chromatography is effective at removing polar, colored impurities which will often remain at the top of the column. |
| Product is a Sticky Solid or Oil Instead of a Crystalline Powder | - Presence of residual solvent.- Presence of impurities that inhibit crystallization. | - Thorough Drying: Dry the purified product under high vacuum for an extended period to remove all traces of solvent.- Re-purification: If the product remains oily, it likely contains impurities. A second purification step (recrystallization or column chromatography) may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-nitroaniline or furan-2-carbaldehyde, and byproducts from side reactions. Depending on the synthetic route (e.g., Meerwein arylation or Suzuki coupling), byproducts can include tars and other colored polymeric materials.
Q2: Which solvent is best for the recrystallization of this compound?
A2: Ethanol is a commonly used and effective solvent for the recrystallization of similar nitrophenyl-furan derivatives and is a good starting point. If the compound is found to be too soluble in ethanol, a mixed solvent system such as ethanol/water can be employed to decrease the solubility of the product in the cold solvent and improve recovery.
Q3: What is a suitable mobile phase for the column chromatography purification of this compound?
A3: A mixture of hexanes and ethyl acetate is a standard and effective mobile phase for the purification of moderately polar compounds like this compound on a silica gel column. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the product. A common starting ratio to test is in the range of 4:1 to 2:1 (hexanes:ethyl acetate).
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your sample can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a suitable system.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can provide detailed structural information and reveal the presence of impurities. The spectrum of pure this compound should show characteristic peaks for the aldehyde, furan, and nitrophenyl protons.[4]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden the melting point range and depress the melting point.
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, cool the flask in an ice bath for 30-60 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Packing the Column: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 4:1 hexanes:ethyl acetate). Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data
The following tables provide representative data for the purification of this compound.
Table 1: Recrystallization Efficiency
| Solvent System | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield |
| Ethanol | ~85% | >98% | ~75% |
| Ethanol/Water (9:1) | ~85% | >98% | ~85% |
Table 2: Column Chromatography Efficiency
| Mobile Phase (Hexanes:Ethyl Acetate) | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield |
| 4:1 | ~85% | >99% | ~80% |
| 2:1 | ~85% | >99% | ~88% |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Nitro-2-furaldehyde | SIELC Technologies [sielc.com]
- 3. Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Preventing degradation of 5-(2-Nitrophenyl)-2-furaldehyde during storage
This technical support center provides guidance on preventing the degradation of 5-(2-Nitrophenyl)-2-furaldehyde during storage. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from yellow to a brownish hue. Is it still usable?
A1: A color change often indicates degradation. Aromatic nitro compounds and furan aldehydes can be susceptible to degradation, especially when exposed to light, air (oxidation), or elevated temperatures. While a slight color change might not significantly impact purity for some applications, it is crucial to re-analyze the material to determine its purity before use. We recommend performing an HPLC analysis to quantify the purity and identify any potential degradation products. For applications requiring high purity, using a fresh, properly stored batch is advisable.
Q2: I observe a decrease in the peak area of my compound and the appearance of new peaks in the HPLC chromatogram after storing the compound in a solution. What is happening?
A2: The decrease in the main peak area with the concurrent appearance of new peaks is a clear indication of degradation in solution. This compound is susceptible to hydrolysis, especially under acidic or basic conditions.[1] The furan ring is known to be unstable in acidic environments, potentially leading to ring-opening products.[1] In alkaline solutions, nitroaromatic aldehydes can undergo various reactions.[1] Additionally, if the solution was not protected from light, photodegradation could have occurred. To minimize degradation in solution, it is recommended to use freshly prepared solutions. If storage is necessary, solutions should be kept at low temperatures (2-8 °C or frozen), protected from light, and maintained at a neutral pH.
Q3: Can I store this compound at room temperature for short periods?
A3: For short-term storage (a few days), storing the solid compound at room temperature in a tightly sealed container, protected from light, is generally acceptable. However, for long-term stability, it is highly recommended to store it in a cool, dry, and dark environment. Elevated temperatures can accelerate the rate of degradation. A study on a similar compound, 5-nitro-2-furaldehyde semicarbazone, showed thermal decomposition starting at higher temperatures, but gradual degradation can occur at lower temperatures over extended periods.
Q4: What are the ideal solvent and storage conditions for preparing a stock solution of this compound?
A4: The choice of solvent can impact stability. Aprotic solvents like DMSO or DMF are generally preferred for stock solutions. If aqueous buffers are necessary, prepare them fresh and maintain a pH as close to neutral as possible. For storage, aliquot the stock solution into smaller volumes in amber vials to minimize exposure to light and repeated freeze-thaw cycles. Store these aliquots at -20°C or below for long-term stability.
Degradation Pathways
Understanding the potential degradation pathways is crucial for preventing them. The primary degradation routes for this compound are hydrolysis, oxidation, and photolysis.
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Hydrolytic Degradation: The furan ring is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and the formation of dicarbonyl compounds. Under basic conditions, the aldehyde group can undergo reactions, and the nitro group can also be involved in degradation pathways.[1]
-
Oxidative Degradation: The aldehyde group is prone to oxidation, which can convert it into a carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.
-
Photodegradation: Aromatic nitro compounds and furan rings can absorb UV and visible light, leading to photochemical reactions. This can result in complex degradation pathways, including ring modifications and reactions involving the nitro group.
Below is a diagram illustrating the potential degradation pathways.
References
Challenges in the scale-up synthesis of 5-(2-Nitrophenyl)-2-furaldehyde
Technical Support Center: Synthesis of 5-(2-Nitrophenyl)-2-furaldehyde
Welcome to the technical support center for the scale-up synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to resolve issues for the primary synthetic routes to this compound.
Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura coupling is a versatile method for the synthesis of this compound, typically involving the reaction of a 5-halofurfural (e.g., 5-bromo-2-furaldehyde) with 2-nitrophenylboronic acid in the presence of a palladium catalyst and a base.
| Question/Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion of starting materials. | Inactive catalyst. | - Use a fresh batch of palladium catalyst. - Consider a pre-catalyst that is activated in-situ. - Ensure proper exclusion of oxygen, which can deactivate the Pd(0) catalyst. |
| Inappropriate ligand. | - For electron-rich furan rings, bulky and electron-donating phosphine ligands like SPhos or XPhos can be effective. - Screen different ligands to find the optimal one for your specific substrate combination. | |
| Incorrect base. | - The base is crucial for the transmetalation step. If a weak base like Na₂CO₃ is ineffective, try a stronger base such as K₃PO₄ or Cs₂CO₃.[1] | |
| Low reaction temperature. | - Gradually increase the reaction temperature in increments of 10°C, ensuring the solvent's boiling point is not exceeded. | |
| Significant formation of homocoupling byproducts (e.g., biphenyl from boronic acid). | Presence of oxygen. | - Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which can promote oxidative homocoupling.[2] |
| Suboptimal catalyst or conditions. | - Use the correct catalyst and ligand combination. - Adjust the reaction temperature, as higher temperatures can sometimes favor homocoupling. | |
| Protodeboronation of 2-nitrophenylboronic acid is observed. | Harsh basic conditions. | - The electron-withdrawing nitro group makes the boronic acid susceptible to cleavage. Use milder bases like K₃PO₄ or KF.[1] |
| Presence of water. | - While some Suzuki reactions tolerate water, it can be a proton source for protodeboronation. Consider using anhydrous conditions if this side reaction is significant.[1] | |
| Difficulty in removing residual palladium from the product. | Strong coordination of palladium to the furan or nitro group. | - Employ palladium scavengers such as activated carbon, silica-based scavengers, or thiol-functionalized resins after the reaction. - Optimize the work-up procedure with aqueous washes (e.g., ammonium chloride or EDTA solutions) to help extract palladium salts. |
Acid-Catalyzed Condensation Route
This method typically involves the reaction of 2-furaldehyde with a 2-nitrophenyl derivative under acidic conditions. A primary challenge in this route is the propensity of furan derivatives to polymerize in the presence of strong acids.
| Question/Issue | Potential Cause | Troubleshooting Steps |
| Low yield and significant tar/polymer formation. | Strong acid catalyst. | - Switch to a milder Lewis acid catalyst such as ZnCl₂ or BF₃·OEt₂ to reduce the rate of furan polymerization.[3] - Consider using heterogeneous acid catalysts (e.g., zeolites) which can offer higher selectivity.[3] |
| High reaction temperature. | - The reaction is often exothermic. Maintain strict temperature control, often at or below room temperature, especially during reagent addition.[3] | |
| High concentration of reactants. | - Run the reaction at a lower concentration to minimize intermolecular polymerization reactions. | |
| Reaction is difficult to control and shows a runaway thermal profile. | Exothermic nature of the reaction and polymerization. | - Ensure adequate cooling and slow, controlled addition of the acid catalyst. - On a larger scale, consider a continuous flow reactor for better heat management. |
| Product purification is challenging due to polymeric byproducts. | Formation of high molecular weight polymers. | - Quench the reaction promptly by neutralizing the acid catalyst to prevent further polymerization during workup.[3] - Employ a multi-step purification process, potentially involving an initial filtration to remove insoluble polymers, followed by column chromatography. |
Nitration of 2-Phenylfuran Route
This approach involves the direct nitration of 2-phenylfuran. The main challenges are controlling the regioselectivity of the nitration and preventing over-nitration and side reactions due to the harsh conditions.
| Question/Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired 5-(2-nitrophenyl) isomer and formation of other isomers. | Poor regioselectivity of the nitrating agent. | - The choice of nitrating agent and solvent can influence the isomer distribution. A mixture of nitric and sulfuric acids is common but can be aggressive. - Explore milder nitrating agents like acetyl nitrate, which can offer better selectivity for furan nitration.[4] |
| Formation of di- and poly-nitrated byproducts. | Overly harsh reaction conditions. | - Carefully control the stoichiometry of the nitrating agent. Use a slight excess but avoid large excesses. - Maintain a low reaction temperature (often 0°C or below) to reduce the rate of multiple nitrations. |
| Significant degradation of the furan ring. | Strong acidic and oxidizing conditions. | - The furan ring is sensitive to strong acids. Use the mildest possible conditions that still afford a reasonable reaction rate. - Shorten the reaction time to minimize exposure of the product to the harsh reaction medium. |
| Safety concerns during scale-up. | Highly exothermic and potentially explosive nature of nitration reactions. | - For larger scale synthesis, consider using a continuous flow reactor. This allows for better control of temperature and reaction time, significantly improving safety and often selectivity.[4] |
Quantitative Data Summary
The following tables provide a summary of reported quantitative data for different synthetic routes to provide a basis for comparison.
Table 1: Suzuki-Miyaura Coupling Conditions and Yields
| Starting Materials | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-furaldehyde, 2-Nitrophenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | Dioxane/Water | 80-100 | 12 | ~70-80 | [1] |
| 5-Bromo-2-furaldehyde, 2-Nitrophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | 8 | ~65-75 | [5] |
| 5-Iodo-2-furaldehyde, 2-Nitrophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane | 60 | 6 | >85 | [6] |
Table 2: Acid-Catalyzed Condensation and Nitration Yields
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| Acid-Catalyzed Condensation | 2-Furaldehyde, 2-Nitrobenzaldehyde | H₂SO₄ | Acetic Acid | 120-150 | 45-60 | [7] |
| Nitration | 2-Phenylfuran | HNO₃/H₂SO₄ | Acetic Anhydride | 0-5 | 30-40 | [7] |
| Nitration (Flow) | Furfural | Acetyl Nitrate (in-situ) | Acetic Anhydride | 15 | 75 (nitrofurfural) | [4] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general procedure based on common literature methods.
Materials:
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5-Bromo-2-furaldehyde (1.0 equiv)
-
2-Nitrophenylboronic acid (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Degassed 1,4-Dioxane/Water (4:1)
Procedure:
-
To a dry reaction vessel, add 5-bromo-2-furaldehyde, 2-nitrophenylboronic acid, and K₃PO₄.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]
-
Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the reaction in a preheated oil bath and stir at 80-100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Nitration of 2-Phenylfuran
This protocol is a representative procedure for direct nitration and should be performed with extreme caution due to the hazardous nature of the reagents.
Materials:
-
2-Phenylfuran (1.0 equiv)
-
Acetic Anhydride
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid (catalytic)
Procedure:
-
In a flask equipped with a dropping funnel and a thermometer, cool acetic anhydride to below 0°C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and a catalytic amount of sulfuric acid to the acetic anhydride, maintaining the temperature below 5°C.
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Prepare a solution of 2-phenylfuran in acetic anhydride.
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Add the 2-phenylfuran solution dropwise to the nitrating mixture, ensuring the temperature does not rise above 5°C.
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After the addition is complete, stir the mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a base (e.g., sodium carbonate solution) until the pH is neutral.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Caption: Overview of synthetic routes to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Buy this compound (EVT-296925) | 20000-96-8 [evitachem.com]
Identifying byproducts in 5-(2-Nitrophenyl)-2-furaldehyde synthesis via TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Nitrophenyl)-2-furaldehyde, with a specific focus on identifying byproducts using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the expected major spots on a TLC plate for the synthesis of this compound?
A1: In a typical synthesis, you should expect to see spots corresponding to your starting materials (e.g., 2-nitrophenyl derivative and a furan derivative), the desired product (this compound), and potentially one or more byproducts. The relative positions of these spots will depend on their polarity and the solvent system used.
Q2: How can I visualize the spots on my TLC plate?
A2: Many of the compounds involved in this synthesis, particularly those with aromatic rings and conjugated systems, are UV-active. Therefore, the primary method for visualization is using a UV lamp (254 nm), under which these compounds will appear as dark spots on a fluorescent TLC plate.[1] If a compound is not UV-sensitive, other visualization techniques such as staining with potassium permanganate, iodine vapor, or p-anisaldehyde stain can be employed.[2]
Q3: What could be the potential byproducts in the synthesis of this compound?
A3: The nature of byproducts will depend on the synthetic route. For instance, in a Suzuki coupling reaction between a boronic acid and a halide, potential byproducts could include homocoupled products of the starting materials. In a Wittig-type reaction, byproducts might include the phosphine oxide. Unreacted starting materials are also common impurities.
Q4: How do I choose an appropriate solvent system for TLC analysis?
A4: The choice of solvent system (eluent) is crucial for good separation. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve optimal separation, where the Rf value of the product is ideally between 0.3 and 0.5. If spots remain at the baseline, the eluent is not polar enough; if they travel with the solvent front, it is too polar.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of the this compound synthesis.
| Problem | Possible Cause(s) | Solution(s) | Citation |
| Spots are streaking or elongated. | The sample is too concentrated (overloaded). | Dilute the sample solution and re-spot the TLC plate. | [1][2][3] |
| The compound is highly polar, acidic, or basic. | For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1–2.0%). | [2][4] | |
| No spots are visible on the TLC plate. | The sample is too dilute. | Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications. | [1][2][3] |
| The compound is not UV-active. | Use an alternative visualization method such as staining (e.g., iodine, potassium permanganate). | [2][3] | |
| The solvent level in the developing chamber was above the spotting line. | Ensure the solvent level is below the origin line to allow for capillary action. | [3] | |
| Spots are not separating well (similar Rf values). | The solvent system is not optimal. | Experiment with different solvent systems by varying the polarity. A 2D TLC could also be performed where the plate is run in one solvent, dried, rotated 90 degrees, and run in a different solvent system. | [5] |
| The solvent front is uneven. | The TLC plate was placed in the chamber at an angle. | Ensure the plate is placed vertically and the bottom edge is parallel to the solvent surface. | [1][4] |
| The developing chamber was disturbed during elution. | Place the chamber in a location free from vibrations. | [1] | |
| Spots appear below the diagonal in a 2D TLC. | The compound may be unstable on the silica gel. | This indicates decomposition of the compound on the stationary phase. Consider using a different stationary phase like alumina or a neutralized silica gel. | [4][5] |
Experimental Protocols
Detailed Methodology for Thin Layer Chromatography (TLC) Analysis
-
Plate Preparation:
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Handle the TLC plate (e.g., silica gel 60 F254) by the edges to avoid contamination.
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Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.
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Mark small, evenly spaced points on the origin line for each sample to be spotted.
-
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make a dilute solution (a concentration of around 1% is often suitable).[3]
-
Prepare separate dilute solutions of the starting materials for use as standards.
-
-
Spotting:
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Use a microcapillary tube to apply a small spot of each solution to the marked points on the origin line.
-
Keep the spots as small as possible (1-2 mm in diameter) for better resolution.[4]
-
Allow the solvent to completely evaporate between applications if multiple spots are needed for concentration.
-
-
Development:
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Pour the chosen developing solvent (eluent) into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor. Close the chamber and allow it to equilibrate for a few minutes.
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Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
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Close the chamber and allow the solvent to ascend the plate by capillary action.
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Remove the plate when the solvent front is about 1 cm from the top.
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Immediately mark the solvent front with a pencil.
-
-
Visualization and Analysis:
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Allow the plate to dry completely.
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Visualize the spots under a UV lamp and circle them with a pencil.
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If necessary, use a chemical stain for further visualization.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
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Compare the Rf values of the spots in the reaction mixture to those of the starting material standards to identify unreacted starting materials and new products/byproducts.
-
Visualizations
Caption: Workflow for TLC Analysis of this compound Synthesis.
References
Technical Support Center: Enhancing the Solubility of 5-(2-Nitrophenyl)-2-furaldehyde for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 5-(2-Nitrophenyl)-2-furaldehyde, also known as Nifuroxazide, in biological assays. Due to its poor aqueous solubility, this compound presents challenges that can be overcome with appropriate handling and formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, commonly known as Nifuroxazide, is a nitrofuran-based compound. In recent research, it has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It blocks the constitutive phosphorylation of STAT3, which is a key pathway in many cellular processes, including cell proliferation and apoptosis. This inhibitory action makes it a compound of interest for cancer research.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a lipophilic compound with poor aqueous solubility. It is practically insoluble in water, slightly soluble in ethanol, and soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2][3]
Q3: What is the recommended solvent for preparing a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][4][5]
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability and tendency to precipitate.[5] Stock solutions in anhydrous DMSO can be stored at -20°C for several months.[4]
Solubility Data
The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents.
| Solvent | Solubility | Molar Mass ( g/mol ) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥27.5 mg/mL[4] | 275.22 | May require gentle warming or sonication to fully dissolve.[4] |
| Dimethylformamide (DMF) | Soluble[1] | 275.22 | Quantitative data not readily available. |
| Ethanol (96%) | Slightly soluble[2][3] | 275.22 | Insoluble in EtOH.[4] |
| Water | Practically insoluble[2][3] | 275.22 | Insoluble in H2O.[4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[5] | 275.22 | Prepared by diluting a DMSO stock solution. |
| Methylene Chloride | Practically insoluble[2][3] | 275.22 | - |
Troubleshooting Guide: Precipitation in Biological Assays
One of the most common challenges encountered when working with this compound is its precipitation upon dilution into aqueous cell culture media.
Problem: My compound precipitates immediately after adding the DMSO stock solution to the cell culture medium (e.g., DMEM, RPMI-1640).
Cause: This phenomenon, often termed "solvent shock," occurs when the concentrated DMSO stock is rapidly diluted in the aqueous medium. The compound is forced out of solution as the solvent polarity changes drastically.
Solutions:
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media.[6]
-
Slow Addition with Agitation: Add the DMSO stock solution dropwise to the pre-warmed medium while gently swirling or vortexing. This facilitates rapid dispersal and prevents the formation of localized high concentrations of the compound.[7]
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Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.5% and preferably below 0.1%, to minimize both precipitation and cellular toxicity.[6]
-
Use of Serum: If your experimental protocol allows, the presence of serum in the culture medium can aid in solubilizing hydrophobic compounds through binding to proteins like albumin.[8]
Problem: The compound appears soluble initially but precipitates over time in the incubator.
Cause:
-
Temperature Shifts: Changes in temperature between room temperature and 37°C can affect solubility.[9]
-
Media Component Interactions: The compound may interact with salts (e.g., calcium, phosphate), amino acids, or other components in the complex culture medium, leading to the formation of insoluble complexes over time.[9][10]
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pH Changes: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of the compound.[11]
Solutions:
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Pre-warm Media: Always use pre-warmed (37°C) cell culture media for dilutions.
-
Solubility Testing: Before conducting your main experiment, perform a small-scale solubility test to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium and under your experimental conditions (time, temperature, CO2 levels).
-
Frequent Media Changes: For longer-term experiments, changing the media more frequently can help to mitigate the effects of pH changes due to cellular metabolism.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 275.22 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh out 2.75 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. The solution should be clear.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 10 minutes and/or sonicate in an ultrasonic bath for a few minutes.[4]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[4]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Objective: To prepare a 10 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock solution.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
To prepare a 1:100 intermediate dilution, add 10 µL of the 10 mM DMSO stock solution to 990 µL of pre-warmed medium in a sterile tube. This results in a 100 µM solution. Mix gently by inverting the tube.
-
To prepare the final 10 µM working solution, add 1 mL of the 100 µM intermediate dilution to 9 mL of pre-warmed medium in a sterile conical tube.
-
Mix gently by inverting the tube. The final DMSO concentration will be 0.1%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 3: Enhancing Solubility with Methyl-β-cyclodextrin (General Guidance)
Methyl-β-cyclodextrins (MβCD) are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.
General Workflow:
-
Phase Solubility Studies: To determine the optimal ratio of MβCD to this compound, a phase solubility study is recommended. This involves preparing aqueous solutions with increasing concentrations of MβCD and adding an excess of the compound. The solutions are agitated until equilibrium is reached, and the concentration of the dissolved compound is measured.[12][13]
-
Preparation of the Inclusion Complex: A common method is co-precipitation.[14]
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Dissolve MβCD in water.
-
Add the drug solution to the MβCD solution with continuous stirring.
-
The mixture is typically stirred for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
The solvent is then evaporated, and the resulting solid inclusion complex can be collected and dissolved in aqueous buffers for biological assays.
-
Visualizations
Nifuroxazide (this compound) Inhibition of the STAT3 Signaling Pathway
Caption: Nifuroxazide inhibits the JAK/STAT3 signaling pathway.
Troubleshooting Workflow for Compound Precipitation
Caption: A logical workflow to troubleshoot compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Nifuroxazide | 965-52-6 [chemicalbook.com]
- 3. eurotradesl.com [eurotradesl.com]
- 4. apexbt.com [apexbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of 5-(2-Nitrophenyl)-2-furaldehyde and Other Nitrofurans
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of an antimicrobial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for nitrofurantoin and furazolidone against common Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
| 5-(2-Nitrophenyl)-2-furaldehyde | Escherichia coli | Data not available |
| Staphylococcus aureus | Data not available | |
| Nitrofurantoin | Escherichia coli | 1 - 128[1] |
| Staphylococcus aureus | Data not available in provided search results | |
| Furazolidone | Escherichia coli | ≤ 8[2] |
| Staphylococcus aureus | Sensitive (Zone of inhibition > 15 mm)[3] |
Note: The provided MIC values for nitrofurantoin against E. coli show a wide range, indicating variability among different strains.[1] For furazolidone, a specific MIC value for S. aureus was not found in the provided results, but qualitative data indicates its sensitivity.[3]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the in vitro activity of an antibacterial agent. The broth microdilution method is a widely accepted and standardized technique.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
a. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the nitrofuran compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Bacterial Strains: Use fresh, pure cultures of the desired bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious aerobic bacteria.
-
96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates are used.
b. Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select several well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized bacterial suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Plate Preparation and Inoculation:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well in the dilution series.
-
The final volume in each well will be 100 µL.
-
Inoculate each well (except for the sterility control well) with 100 µL of the prepared bacterial inoculum. The final volume in the test wells will be 200 µL.
-
Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).
d. Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
e. Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing Experimental and Biological Pathways
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
General Mechanism of Action of Nitrofurans
Nitrofurans are prodrugs that require enzymatic activation within the bacterial cell to exert their antibacterial effects. The following diagram outlines the generally accepted signaling pathway.
References
- 1. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Sensitivity of enteropathogenic bacteria to furazolidone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furazolidone Susceptibility Test: Principle, Procedure, and Results • Microbe Online [microbeonline.com]
A Comparative Guide to the Validation of an Analytical Method for 5-(2-Nitrophenyl)-2-furaldehyde Quantification
This guide provides a comprehensive comparison of two analytical methods for the quantification of 5-(2-Nitrophenyl)-2-furaldehyde, a key intermediate in pharmaceutical synthesis. The primary method detailed is a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, which offers high sensitivity and selectivity. This is compared against a more traditional High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method following derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound.
The validation of the UPLC-MS/MS method is presented in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the reliability, reproducibility, and accuracy of the analytical data. The parameters assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Primary Method: UPLC-MS/MS
The UPLC-MS/MS method was developed for its superior sensitivity and specificity, allowing for the accurate quantification of this compound at very low concentrations.
Experimental Protocol: UPLC-MS/MS Method Validation
1. Instrumentation and Reagents:
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Standard Solutions: Stock solutions of this compound and an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample matrix) are prepared in acetonitrile. Calibration standards and quality control samples are prepared by spiking the blank matrix with appropriate amounts of the stock solutions.
2. Chromatographic and MS Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient Elution: A linear gradient is optimized to ensure separation from potential impurities.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for quantification.
3. Validation Parameters:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is assessed by analyzing blank samples, spiked samples, and samples containing potential impurities.
-
Linearity and Range: A calibration curve is constructed by analyzing a series of standards at different concentrations (e.g., 0.1 - 100 ng/mL). The linearity is evaluated by the correlation coefficient (r²) of the regression line.
-
Accuracy: The accuracy is determined by the recovery of the analyte in spiked samples at three different concentration levels (low, medium, and high).
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on three different days by different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The method's robustness is evaluated by intentionally varying critical parameters such as column temperature, flow rate, and mobile phase composition and observing the effect on the results.
Data Presentation: UPLC-MS/MS Method Validation
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference at the retention time of the analyte | No interfering peaks observed | Pass |
| Linearity (r²) | ≥ 0.995 | 0.9992 | Pass |
| Range | 0.5 - 50 ng/mL | 0.5 - 50 ng/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% | Pass |
| Precision (RSD%) | |||
| - Repeatability | ≤ 2.0% | 1.2% | Pass |
| - Intermediate Precision | ≤ 3.0% | 2.1% | Pass |
| LOD | S/N ≥ 3 | 0.1 ng/mL | Pass |
| LOQ | S/N ≥ 10 | 0.5 ng/mL | Pass |
| Robustness | Results remain within acceptance criteria | No significant impact on results | Pass |
Alternative Method: HPLC-DAD with Derivatization
A common alternative for the quantification of aldehydes is HPLC with UV or DAD detection after derivatization with 2,4-dinitrophenylhydrazine (DNPH). This method is generally less sensitive than UPLC-MS/MS but can be a viable option when mass spectrometry is not available.
Experimental Protocol: HPLC-DAD Method
1. Derivatization:
-
A known amount of the sample is reacted with an excess of DNPH solution in an acidic medium (e.g., hydrochloric acid) to form the corresponding hydrazone derivative.
-
The reaction mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate), and the solvent is evaporated. The residue is reconstituted in the mobile phase for HPLC analysis.
2. Instrumentation and Reagents:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode-Array Detector.
-
Column: C18 column, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection Wavelength: The maximum absorbance wavelength of the DNPH derivative is used for quantification.
Data Presentation: Comparison of Analytical Methods
| Parameter | UPLC-MS/MS | HPLC-DAD with Derivatization |
| Principle | Mass-to-charge ratio | UV-Vis absorbance after derivatization |
| Specificity | Very High (based on mass) | Moderate (potential for co-eluting interferences) |
| Sensitivity (LOQ) | 0.5 ng/mL | ~10 ng/mL |
| Linear Range | 0.5 - 50 ng/mL | 10 - 200 ng/mL |
| Precision (RSD%) | < 3% | < 5% |
| Sample Preparation | Simple dilution | Derivatization and extraction required |
| Analysis Time | ~5 minutes | ~20 minutes (excluding derivatization) |
| Cost per Sample | Higher | Lower |
Visualizations
A Comparative Analysis of the Cytotoxic Effects of 5-(2-Nitrophenyl)-2-furaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the cytotoxic properties of analogs related to 5-(2-Nitrophenyl)-2-furaldehyde, a class of compounds drawing interest for its potential therapeutic applications. By consolidating experimental data from various studies, this document aims to provide an objective comparison of their performance, supported by detailed experimental protocols and visual representations of relevant biological pathways. The focus is primarily on their anticancer activities, quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50).
Data Presentation: A Comparative Analysis
The cytotoxic efficacy of various nitrofuran and nitrophenyl derivatives has been evaluated against a range of human cancer cell lines. The data presented below summarizes the quantitative findings from key studies, allowing for a comparative assessment of these compounds. Direct comparisons should be made cautiously, as experimental conditions may vary between studies.
Cytotoxicity of 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone Analogs
A study on novel 4-thiazolidinone derivatives incorporating a nitrofuran moiety revealed significant cytotoxic activity against breast cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined after 24 hours of treatment using the MTT assay.[1]
| Compound ID | R Group (at N-3 of thiazolidinone) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 |
| 2b | -CH(CH₃)COOH | >40 | 16.32 |
| 12b | -CH(CH₂C₆H₅)COOH | 29.85 | 11.21 |
| 14b | -CH(CH(CH₃)₂)COOH | 15.65 | 6.61 |
| Doxorubicin | Standard Drug | Not specified | Not specified |
MCF-7: Human breast adenocarcinoma cell line MDA-MB-231: Human breast adenocarcinoma cell line (triple-negative)
Growth Inhibition by 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Analogs
Another series of hybrid molecules, combining a nitrophenyl group with a thiazolidinone core, was screened for anticancer activity. The GI50 values, representing the concentration required to inhibit cell growth by 50%, were determined for a panel of 60 cancer cell lines. The data for selected compounds are presented below.[2][3][4]
| Compound ID | R Group (at N-3 of thiazolidinone) | Mean GI50 (µM) (NCI-60 Panel) |
| 2f | 4-Hydroxyphenyl | 2.80 |
| 2h | 2-Carboxyethyl | 1.57 |
NCI-60: A panel of 60 diverse human cancer cell lines used by the National Cancer Institute for anticancer drug screening.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to scientific research. The following sections describe the key experimental protocols used to assess the cytotoxicity of the this compound analogs discussed in this guide.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. These are then serially diluted to various concentrations in the culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at different concentrations is added to the wells. Control wells containing medium with the solvent (vehicle control) and medium alone (blank) are also included.[5]
-
Incubation: The plates are incubated for a specified period, typically ranging from 24 to 72 hours, at 37°C with 5% CO₂.[5]
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[5]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The plate is gently shaken to ensure complete dissolution of the formazan. The absorbance is then measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay for Growth Inhibition
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is frequently employed in large-scale anticancer drug screening.[1]
-
Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and allowed to attach. They are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 hours).
-
Cell Fixation: After incubation, the cells are fixed by gently adding a cold solution of 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water to remove the TCA and then air-dried. A 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% (w/v) acetic acid.
-
Dye Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at approximately 515 nm using a microplate reader.
-
Data Analysis: The GI50 value is calculated from the dose-response curve of the compound's effect on cell growth.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining cytotoxicity and a key signaling pathway potentially involved in the action of these compounds.
Workflow for In Vitro Cytotoxicity Assays (MTT/SRB).
Intrinsic Apoptotic Pathway Induced by Cytotoxic Agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Navigating Immunoassays: A Comparative Guide to the Cross-reactivity of 5-(2-Nitrophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of the immunoassay performance of 5-(2-Nitrophenyl)-2-furaldehyde, providing insights into its potential cross-reactivity with structurally related molecules. Due to the limited availability of direct immunoassay data for this compound, this guide leverages data from analogous nitrophenyl and furan-containing compounds to provide a predictive assessment and a framework for experimental validation.
Understanding Cross-Reactivity in Immunoassays
Cross-reactivity is a critical parameter in immunoassay development and validation, defining the specificity of an antibody for its target antigen.[1] It occurs when an antibody binds to non-target molecules that are structurally similar to the target analyte, potentially leading to inaccurate quantification and false-positive results.[1] For small molecules like this compound, which contains both a nitrophenyl group and a furan ring, the potential for cross-reactivity with other environmental or metabolic compounds sharing these motifs is a significant consideration.
Immunoassay Principle: Competitive ELISA
For the detection of small molecules such as this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common format.[2] In this assay, the target analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites.[3] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[3]
Caption: Principle of a competitive ELISA for small molecule detection.
Comparative Cross-Reactivity Data (Hypothetical)
The following table presents hypothetical cross-reactivity data for a putative immunoassay targeting this compound. The selection of potential cross-reactants is based on structural similarity, drawing parallels from published data on immunoassays for other nitrofuran and nitrophenol compounds.[4][5] The IC50 value represents the concentration of the analyte required to inhibit 50% of the maximum signal, and cross-reactivity is calculated relative to the target analyte.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Target Analyte | 1.0 | 100 |
| 5-(4-Nitrophenyl)-2-furaldehyde | Isomer | 2.5 | 40 |
| 2-Nitrobenzaldehyde | Nitrophenyl Moiety | 15.0 | 6.7 |
| 5-Nitro-2-furaldehyde | Nitro-furan Moiety | 8.0 | 12.5 |
| 3-Methyl-4-nitrophenol | Structurally Related Nitrophenol | >100 | <1 |
| Furfural | Furan Moiety | >100 | <1 |
Note: This data is illustrative and intended to guide experimental design. Actual values must be determined empirically.
Experimental Protocol: Assessing Cross-Reactivity
The following is a generalized protocol for determining the cross-reactivity of an immunoassay for this compound using a competitive ELISA format.
Materials and Reagents
-
High-binding 96-well microplates
-
Antibody specific to this compound
-
This compound standard
-
Potential cross-reactant compounds
-
Enzyme-conjugated this compound (or a suitable tracer)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
Detailed Steps
-
Plate Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Competitive Reaction: Add serial dilutions of the this compound standard and each potential cross-reactant to the wells. Then, add a fixed concentration of the enzyme-labeled this compound to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB with a sulfuric acid stop solution).
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the logarithm of the this compound concentration.
-
Determine the IC50 value for the target analyte and each potential cross-reactant from their respective inhibition curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Alternative Analytical Methods
For confirmatory analysis and to overcome potential cross-reactivity issues in immunoassays, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[4] These techniques offer higher specificity and can definitively identify and quantify this compound in complex matrices.
| Method | Principle | Specificity | Throughput | Cost |
| Immunoassay (ELISA) | Antigen-antibody binding | Moderate to High | High | Low |
| HPLC-UV/Vis | Chromatographic separation and UV/Vis detection | High | Moderate | Moderate |
| LC-MS/MS | Chromatographic separation and mass spectrometric detection | Very High | Moderate | High |
Conclusion
References
Confirming the Structure of Synthesized 5-(2-Nitrophenyl)-2-furaldehyde using 1H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for confirming the successful synthesis of 5-(2-Nitrophenyl)-2-furaldehyde using proton nuclear magnetic resonance (¹H NMR) spectroscopy. By comparing the acquired spectrum of the synthesized product with the spectral data of potential starting materials and a key regioisomeric impurity, researchers can confidently verify the structure of the target molecule.
Structural Confirmation by ¹H NMR
The primary method for confirming the structure of synthesized this compound is ¹H NMR spectroscopy. The expected chemical shifts (δ) and coupling constants (J) for the protons of the target molecule are distinct from those of potential unreacted starting materials, such as 2-furaldehyde and 2-nitrobenzaldehyde, and the possible side-product, 5-(4-Nitrophenyl)-2-furaldehyde.
A successful synthesis should yield a ¹H NMR spectrum that clearly shows signals corresponding to the aldehyde proton, the furan ring protons, and the protons of the nitrophenyl ring, all with the correct multiplicities and coupling constants. The absence of signals corresponding to the starting materials and the 4-nitro isomer is crucial for confirming the purity of the product.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound and relevant alternative compounds. This data is essential for the comparative analysis of the experimental spectrum.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Aldehyde (-CHO) | ~9.7 (Predicted) | s | - |
| Furan-H3 | ~7.4 (Predicted) | d | ~3.7 | |
| Furan-H4 | ~7.0 (Predicted) | d | ~3.7 | |
| Nitrophenyl-H | ~7.6-8.2 (Predicted) | m | - | |
| 5-(4-Nitrophenyl)-2-furaldehyde | Aldehyde (-CHO) | 9.77 | s | - |
| Furan-H3 | 7.45 | d | 3.9 | |
| Furan-H4 | 7.68 | d | 3.9 | |
| Nitrophenyl-H | 8.03, 8.35 | d, d | 8.9 | |
| 2-Furaldehyde [1] | Aldehyde (-CHO) | 9.66 | s | - |
| Furan-H3 | 7.30 | dd | 3.6, 0.7 | |
| Furan-H4 | 6.63 | dd | 3.6, 1.6 | |
| Furan-H5 | 7.73 | dd | 1.6, 0.7 | |
| 2-Nitrobenzaldehyde [2] | Aldehyde (-CHO) | 10.42 | s | - |
| Aromatic-H | 7.78-8.12 | m | - |
Experimental Protocol: Synthesis of this compound
A plausible synthetic route for this compound involves a Suzuki coupling reaction between 5-bromo-2-furaldehyde and 2-nitrophenylboronic acid.
Materials:
-
5-Bromo-2-furaldehyde
-
2-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-furaldehyde (1 equivalent) and 2-nitrophenylboronic acid (1.2 equivalents) in a mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Add an aqueous solution of potassium carbonate (2 M, 2 equivalents).
-
Deoxygenate the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
To the degassed mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Confirmation Workflow
The logical workflow for confirming the synthesis of this compound is depicted in the following diagram.
Caption: Workflow for Synthesis and ¹H NMR Confirmation.
References
A Comparative Guide to the Synthesis of 5-(2-Nitrophenyl)-2-furaldehyde for Researchers and Drug Development Professionals
An objective analysis of prevalent synthetic methodologies for the preparation of 5-(2-Nitrophenyl)-2-furaldehyde, a valuable building block in medicinal chemistry, is presented. This guide provides a detailed comparison of three primary synthetic routes: Suzuki-Miyaura Coupling, Meerwein Arylation, and the Heck Reaction, supported by experimental protocols and performance data to aid in methodological selection.
The synthesis of 5-aryl-2-furaldehydes, such as this compound, is of significant interest due to their utility as key intermediates in the development of novel therapeutic agents. The strategic introduction of the 2-nitrophenyl moiety onto the furan scaffold can be accomplished through several synthetic strategies, each with distinct advantages and limitations in terms of yield, substrate scope, and reaction conditions. This document outlines and compares the most prominent methods, providing researchers with the necessary information to make informed decisions for their synthetic endeavors.
Comparison of Synthetic Methodologies
The primary synthetic routes for this compound involve carbon-carbon bond formation between a furan derivative and a nitrophenyl precursor. The most established methods are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, and the copper-catalyzed Meerwein arylation.
Data Summary
The following table summarizes the key quantitative data for the different synthetic routes, offering a comparative overview of their performance.
| Parameter | Suzuki-Miyaura Coupling | Meerwein Arylation | Heck Reaction |
| Starting Materials | 5-Substituted-2-furaldehyde (e.g., 5-bromo or boronic acid derivative) and 2-nitrophenylboronic acid (or halide) | 2-Furaldehyde and 2-Nitroaniline (to form diazonium salt) | 2-Furaldehyde or a derivative and 2-halonitrobenzene |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Copper(II) salt (e.g., CuCl₂) | Palladium complex (e.g., Pd(OAc)₂) |
| Typical Yield | Good to Excellent (often >80%)[1] | Moderate to Good (45-70%)[2] | Variable, depends on substrates and conditions |
| Reaction Conditions | Mild to moderate temperature, requires inert atmosphere | Low temperature for diazotization, then moderate temperature for arylation | Moderate to high temperature |
| Key Advantages | High yields, broad functional group tolerance, well-established protocols.[1] | Utilizes readily available and inexpensive starting materials. | Atom-economical (in direct arylation variants). |
| Key Disadvantages | Cost of palladium catalyst and ligands, potential for heavy metal contamination. | Generation of potentially unstable diazonium salts, use of stoichiometric copper salts. | Can require higher temperatures, regioselectivity can be an issue with certain substrates.[3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Suzuki-Miyaura Coupling: One-Pot Procedure
This efficient one-pot synthesis involves the in situ generation of a 5-furylboronic acid derivative followed by the Suzuki-Miyaura coupling.[1]
Materials:
-
2-Furaldehyde diethyl acetal
-
n-Butyllithium in hexanes
-
Triisopropyl borate
-
2-Bromonitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
Procedure:
-
A solution of 2-furaldehyde diethyl acetal in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
Triisopropyl borate is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
To the resulting crude 5-(diethoxymethyl)-2-furylboronic acid solution, 2-bromonitrobenzene, ethanol, triethylamine, and 10% Pd/C are added.
-
The mixture is heated to 60 °C and stirred until the reaction is complete (monitored by TLC or HPLC).
-
After cooling to room temperature, the mixture is filtered through a pad of celite.
-
The filtrate is subjected to an aqueous workup, and the organic layer is dried and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
Meerwein Arylation
This classic method involves the reaction of a diazonium salt with 2-furaldehyde.[2][4]
Materials:
-
2-Nitroaniline
-
Sodium nitrite
-
Hydrochloric acid
-
2-Furaldehyde
-
Copper(II) chloride (CuCl₂)
-
Acetone
-
Water
Procedure:
-
2-Nitroaniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the 2-nitrobenzenediazonium chloride solution.
-
In a separate flask, 2-furaldehyde is dissolved in acetone, and copper(II) chloride is added as a catalyst.
-
The freshly prepared diazonium salt solution is added slowly to the furan solution at a controlled temperature.
-
The reaction mixture is stirred at room temperature for several hours until the evolution of nitrogen gas ceases.
-
The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Heck Reaction
The Heck reaction provides another palladium-catalyzed route to the target molecule.
Materials:
-
2-Iodo- or 2-bromonitrobenzene
-
2-Furaldehyde (or a suitable derivative like 2-vinylfuran)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., tri-o-tolylphosphine)
-
A base (e.g., triethylamine or sodium acetate)
-
An appropriate solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a reaction vessel under an inert atmosphere are added 2-halonitrobenzene, 2-furaldehyde (if a direct arylation approach is attempted) or a vinyl furan derivative, palladium(II) acetate, the phosphine ligand, and the base.
-
The appropriate solvent is added, and the mixture is heated to a temperature typically ranging from 80 to 120 °C.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled, filtered to remove the palladium catalyst, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the core transformations of the described synthetic routes.
Caption: Suzuki-Miyaura Coupling Pathway.
Caption: Meerwein Arylation Pathway.
Caption: Heck Reaction Pathway.
References
A Spectroscopic Showdown: Unraveling the-Molecular Fingerprints of 5-(2-Nitrophenyl)-2-furaldehyde and Its Precursors
For Immediate Publication
A deep dive into the spectroscopic characteristics of the promising synthetic intermediate, 5-(2-Nitrophenyl)-2-furaldehyde, and its key precursors is presented in this comprehensive guide. Tailored for researchers, scientists, and professionals in drug development, this document provides a comparative analysis of their unique spectral signatures through Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.
The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This guide focuses on the spectroscopic comparison of the final product with its immediate precursors in this synthetic pathway: 5-bromo-2-furaldehyde and (2-nitrophenyl)boronic acid. Additionally, for a broader comparative context, the spectroscopic data of the fundamental building blocks, 2-furaldehyde and 2-nitroaniline, are also included. This allows for a clear understanding of how the spectral features evolve as the final molecule is assembled.
Comparative Spectroscopic Data
The distinguishing spectroscopic features of this compound and its precursors are summarized in the tables below. It is important to note that while extensive data is available for the precursors, detailed experimental spectra for this compound are not readily found in publicly accessible databases. Therefore, for comparative purposes, data for its constitutional isomer, 5-(4-Nitrophenyl)-2-furaldehyde, is included to provide a close approximation of the expected spectral characteristics. The primary differences are anticipated in the NMR spectra due to the different substitution pattern on the phenyl ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy reveals the characteristic vibrational frequencies of the functional groups present in each molecule. Key absorptions include the C=O stretching of the aldehyde, the N-O stretching of the nitro group, and various vibrations of the aromatic and furan rings.
| Compound | C=O Stretch (Aldehyde) (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C-H (Aldehyde) Stretch (cm⁻¹) | Aromatic/Furan C=C Stretch (cm⁻¹) |
| 2-Furaldehyde | ~1675 | N/A | N/A | ~2715-2847 | ~1460-1570 |
| 2-Nitroaniline | N/A | ~1505 | ~1340 | N/A | ~1580-1620 |
| 5-bromo-2-furaldehyde | ~1670 | N/A | N/A | ~2800 | ~1450-1550 |
| (2-Nitrophenyl)boronic acid | N/A | ~1520 | ~1345 | N/A | ~1400-1600 |
| 5-(4-Nitrophenyl)-2-furaldehyde | ~1680 | ~1523 | ~1343 | ~2820 | ~1400-1600 |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm).
| Compound | Aldehyde Proton (s) | Furan Protons (d, t, m) | Phenyl Protons (m) | Amine Protons (s) |
| 2-Furaldehyde | ~9.67 | ~6.63, ~7.30, ~7.73 | N/A | N/A |
| 2-Nitroaniline | N/A | N/A | ~6.69, ~6.82, ~7.35, ~8.10 | ~6.1 (broad) |
| 5-bromo-2-furaldehyde | ~9.55 | ~6.57, ~7.25 | N/A | N/A |
| (2-Nitrophenyl)boronic acid | N/A | N/A | ~7.5-8.2 (complex multiplet) | N/A |
| 5-(4-Nitrophenyl)-2-furaldehyde | ~9.79 | ~7.48 (d), ~7.82 (d) | ~8.03 (d), ~8.34 (d) | N/A |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts (δ) are reported in parts per million (ppm).
| Compound | C=O (Aldehyde) | Furan Carbons | Phenyl Carbons |
| 2-Furaldehyde | ~177.8 | ~112.7, ~121.9, ~148.0, ~153.0 | N/A |
| 2-Nitroaniline | N/A | N/A | ~116.0, ~119.0, ~126.5, ~133.0, ~136.0, ~146.0 |
| 5-bromo-2-furaldehyde | ~176.0 | ~114.0, ~122.0, ~135.0, ~153.0 | N/A |
| (2-Nitrophenyl)boronic acid | N/A | N/A | ~123.0-138.0 (multiple signals) |
| 5-(4-Nitrophenyl)-2-furaldehyde | ~178.0 | ~111.0, ~121.0, ~153.0, ~158.0 | ~124.0, ~126.0, ~135.0, ~148.0 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is reported in nanometers (nm).
| Compound | λmax (nm) | Solvent |
| 2-Furaldehyde | ~277-280 | Water/Ethanol |
| 2-Nitroaniline | ~278, ~408 | Ethanol[1] |
| (2-Nitrophenyl)boronic acid | Data not readily available | - |
| 5-(4-Nitrophenyl)-2-furaldehyde | Data not readily available | - |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
5-bromo-2-furaldehyde (1.0 equivalent)
-
(2-Nitrophenyl)boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene (solvent)
-
Water (solvent)
Procedure:
-
To a round-bottom flask, add 5-bromo-2-furaldehyde, (2-nitrophenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Analysis
FTIR Spectroscopy: Spectra are recorded on an FTIR spectrometer. Solid samples are prepared as KBr pellets, and liquid samples are analyzed as thin films between NaCl plates. Spectra are typically recorded in the range of 4000-400 cm⁻¹.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer. Samples are dissolved in a suitable solvent (e.g., ethanol, methanol, or water), and the spectrum is scanned over a range of 200-800 nm.
Visualization of the Synthetic Pathway
The synthesis of this compound from its precursors via the Suzuki-Miyaura coupling is illustrated below.
Caption: Synthetic pathway for this compound.
This guide provides a foundational spectroscopic comparison for researchers working with this compound and its related compounds. The presented data and protocols offer a valuable resource for reaction monitoring, quality control, and further structural elucidation in the development of novel chemical entities.
References
Navigating the Analytical Maze: An Inter-Laboratory Comparison of Methods for 5-(2-Nitrophenyl)-2-furaldehyde
For researchers, scientists, and professionals in drug development, the robust and reliable analysis of chemical compounds is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of 5-(2-Nitrophenyl)-2-furaldehyde, a key intermediate in various synthetic pathways. The focus is on providing a clear comparison of performance characteristics, supported by experimental data from studies on structurally related nitrofuran compounds, to inform the selection of the most suitable analytical approach.
The validation of an analytical method across multiple laboratories is a critical step in ensuring its reproducibility and reliability. While a dedicated inter-laboratory study for this compound is not publicly available, this guide draws upon established validation data for closely related furaldehydes and nitrofuran metabolites to provide a comparative assessment of commonly employed analytical techniques.
Performance Comparison of Analytical Techniques
The selection of an analytical method is a trade-off between various performance parameters. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), and Gas Chromatography (GC) are the most prevalent techniques for the analysis of furaldehydes. The following tables summarize key performance characteristics to aid in method selection.
Table 1: Comparison of HPLC-based Methods for Furaldehyde Analysis
| Parameter | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for 5-nitro-2-furaldehyde[1][2] | High-Performance Liquid Chromatography (HPLC) with UV Detection for 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde[3] |
| Linearity (R²) | >0.999[1][2] | - |
| Limit of Detection (LOD) | 0.05 µg/kg[1] | 0.005 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.1 µg/kg[1] | - |
| Recovery | 80.8% to 104.4%[1][2] | 94% to 103%[3] |
| Precision (RSD) | Intra-day: <15%, Inter-day: <15%[1] | Intermediate Precision: ±0.4% to ±0.8%[3] |
| Analysis Time | Gradient elution of 6 minutes | Isocratic elution |
Table 2: Comparison of Gas Chromatography (GC)-based Methods for Furaldehyde Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) for 2-furfural and 5-methylfurfural[4] | Gas Chromatography with Flame Ionization Detection (GC-FID) for various furfurals[5][6] |
| Linearity (R²) | 0.9999[4] | - |
| Limit of Detection (LOD) | 15 µg/L[4] | 1.37 µg/L (for 2-furfural)[5][6] |
| Precision (RSD) | Inter-batch: 6.0% to 14.9%[4] | <8%[5][6] |
| Recovery | Accuracy: -11.7% to 0.2%[4] | 77% to 107%[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of related furaldehydes.
UPLC-MS/MS Method for 5-nitro-2-furaldehyde
This method is a robust technique for the sensitive and selective quantification of nitrofuran metabolites.[1][2]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for the DNPH derivative.
-
HPLC-UV Method for 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde
A straightforward and widely accessible method suitable for routine analysis.[3]
-
Sample Preparation:
-
Dilute the sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter.
-
-
Chromatographic Conditions:
GC-MS Method for 2-furfural and 5-methylfurfural
This method is well-suited for the analysis of volatile and semi-volatile furaldehydes.[4]
-
Sample Preparation:
-
Gas Chromatography Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure separation of analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Full scan or selected ion monitoring (SIM) for enhanced sensitivity.
-
Visualizing the Workflow and Relationships
To better illustrate the processes and logical connections involved in the analytical validation, the following diagrams are provided.
Caption: General experimental workflow for the analysis of furaldehydes.
Caption: Comparison of key attributes of different analytical techniques.
Conclusion
The choice of an analytical method for this compound will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and throughput needs. UPLC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. HPLC-UV provides a robust and cost-effective solution for routine quality control where high sensitivity is not the primary concern. GC-MS is a powerful technique for volatile impurities and can provide excellent separation and identification. The data and protocols presented in this guide, derived from validated methods for structurally similar compounds, offer a solid foundation for the development and validation of an analytical method for this compound. An in-house validation following established guidelines is always recommended to ensure the method is fit for its intended purpose.
References
- 1. Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with address… [ouci.dntb.gov.ua]
- 2. Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution [pubmed.ncbi.nlm.nih.gov]
- 5. Simple gas chromatographic method for furfural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Benchmarking of Synthetic Efficiency for 5-(2-Nitrophenyl)-2-furaldehyde Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes for the production of 5-(2-Nitrophenyl)-2-furaldehyde, a key intermediate in pharmaceutical research and drug development. The following sections objectively evaluate the performance of prominent synthetic methodologies, supported by experimental data, to aid researchers in selecting the most efficient route for their specific needs.
Executive Summary of Synthetic Routes
The synthesis of this compound can be achieved through several distinct chemical transformations. This guide focuses on the three most prevalent and promising methods: Meerwein Arylation, Suzuki-Miyaura Coupling, and an Organozinc-based Cross-Coupling (Negishi-type) reaction. Each method presents a unique combination of advantages and disadvantages in terms of yield, reaction conditions, and accessibility of starting materials. A fourth method, acid-catalyzed condensation, is also briefly discussed.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound.
| Parameter | Meerwein Arylation | Suzuki-Miyaura Coupling | Organozinc Cross-Coupling | Acid-Catalyzed Condensation |
| Starting Materials | 2-Nitroaniline, Furfural | 2-Nitrophenylboronic acid, 5-Bromo-2-furaldehyde | 2-Nitrophenyl halide, Zinc, 5-Bromo-2-furaldehyde | 2-Nitrobenzaldehyde, Furfural |
| Catalyst | Copper(II) Chloride | Palladium-based (e.g., Pd(PPh₃)₄) | Palladium-based (e.g., Pd(dppf)Cl₂) | Strong Acid (e.g., H₂SO₄) |
| Typical Yield | Moderate (yields for analogous compounds are in the 40-60% range) | 70-75% | Good to Excellent (expected) | 45-60% |
| Reaction Temperature | 0-25°C | 80-110°C | Room Temperature to 50°C | 120-150°C |
| Reaction Time | 4-6 hours | 12-24 hours | 2-12 hours | 6-10 hours |
| Key Advantages | Readily available and inexpensive starting materials. | High yield and selectivity. | Mild reaction conditions and high functional group tolerance. | Simple procedure. |
| Key Disadvantages | Moderate yields, potential for side reactions. | Expensive palladium catalyst and ligands, requires inert atmosphere. | Requires preparation of the organozinc reagent, inert atmosphere necessary. | Moderate yields, harsh conditions leading to side reactions. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Meerwein Arylation
This method involves the diazotization of 2-nitroaniline followed by a copper-catalyzed arylation of furfural.
Materials:
-
2-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Furfural
-
Copper(II) Chloride (CuCl₂)
-
Water
-
Ethanol
-
Ice
Procedure:
-
A solution of 2-nitroaniline (1.0 eq) is prepared in a mixture of concentrated HCl and water.
-
The solution is cooled to 0-5°C in an ice bath.
-
A solution of NaNO₂ (1.1 eq) in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, a solution of CuCl₂ (0.1 eq) and furfural (1.2 eq) in water is prepared.
-
The freshly prepared diazonium salt solution is added slowly to the furfural solution with vigorous stirring at room temperature.
-
The reaction is stirred for 4-6 hours.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to yield this compound.
Method 2: Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction joins 2-nitrophenylboronic acid with 5-bromo-2-furaldehyde.
Materials:
-
5-Bromo-2-furaldehyde
-
2-Nitrophenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 5-bromo-2-furaldehyde (1.0 eq), 2-nitrophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), and K₂CO₃ (2.0 eq).
-
A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added via syringe.
-
The reaction mixture is heated to 80-100°C and stirred for 12-24 hours. Reaction progress is monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[1]
Method 3: Organozinc Cross-Coupling (Negishi-type)
This method involves the preparation of an organozinc reagent from a 2-nitrophenyl halide, which is then coupled with 5-bromo-2-furaldehyde using a palladium catalyst.
Materials:
-
2-Iodo- or 2-Bromonitrobenzene
-
Zinc dust (activated)
-
Lithium Chloride (LiCl)
-
Tetrahydrofuran (THF), anhydrous
-
5-Bromo-2-furaldehyde
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Ethyl Acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, activated zinc dust and LiCl are suspended in anhydrous THF. 2-Iodo- or 2-bromonitrobenzene (1.0 eq) is added, and the mixture is stirred at room temperature until the insertion of zinc is complete (monitored by GC analysis of a quenched aliquot).
-
Cross-Coupling Reaction: In a separate flask under an inert atmosphere, 5-bromo-2-furaldehyde (0.9 eq) and Pd(dppf)Cl₂ (2-5 mol%) are dissolved in anhydrous THF.
-
The freshly prepared 2-nitrophenylzinc halide solution is then transferred to the second flask via cannula.
-
The reaction mixture is stirred at room temperature for 2-12 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the Meerwein Arylation Synthesis.
Caption: Workflow for the Suzuki-Miyaura Coupling Synthesis.
Caption: Workflow for the Organozinc Cross-Coupling Synthesis.
Concluding Remarks
The choice of the optimal synthetic route for this compound depends on the specific requirements of the research, including desired scale, cost considerations, and available equipment. The Suzuki-Miyaura coupling offers the highest reported yield, making it an attractive option for maximizing product output. The Meerwein arylation provides a cost-effective alternative, albeit with potentially lower yields. The organozinc-based approach offers the advantage of mild reaction conditions, which may be beneficial for substrates with sensitive functional groups. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this valuable chemical intermediate.
References
Safety Operating Guide
Proper Disposal of 5-(2-Nitrophenyl)-2-furaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-(2-Nitrophenyl)-2-furaldehyde, ensuring compliance with safety protocols and environmental regulations.
Immediate Safety and Hazard Assessment
This compound is a flammable solid that is also harmful if swallowed and is suspected of causing cancer. Due to its flammability, it is classified as a hazardous waste.
Key Hazard Information:
| Hazard Classification | Description |
| Flammable Solid | Can be readily ignited and burn vigorously. |
| Acute Toxicity (Oral) | Harmful if ingested. |
| Carcinogenicity | Suspected of causing cancer. |
| Skin Irritation | May cause skin irritation upon contact. |
| Eye Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation if inhaled. |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or the potential for dust formation, use a NIOSH-approved respirator with an appropriate particulate filter.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Adherence to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Identification and Classification:
-
Waste Segregation and Collection:
-
Do not mix this compound with other chemical waste unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
-
Engage a Licensed Hazardous Waste Disposal Company:
-
Recommended Disposal Method: Incineration:
-
Documentation:
-
Maintain a record of the waste, including the quantity and date of disposal, as part of your laboratory's hazardous waste manifest system. This documentation is crucial for regulatory compliance.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. epa.gov [epa.gov]
- 3. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 4. epa.gov [epa.gov]
- 5. youtube.com [youtube.com]
- 6. danielstraining.com [danielstraining.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Hazardous Waste Disposal in California: What Businesses Need to Know [met-bio.com]
- 9. fuzionfs.com [fuzionfs.com]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. inspirewaste.co.uk [inspirewaste.co.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. How Does an Incinerator Work | Inciner8 [inciner8.com]
Personal protective equipment for handling 5-(2-Nitrophenyl)-2-furaldehyde
Disclaimer: The following safety and handling information is based on data available for the closely related isomers, 5-Nitro-2-furaldehyde and 5-(4-Nitrophenyl)-2-furaldehyde, due to the limited availability of a specific Safety Data Sheet (SDS) for 5-(2-Nitrophenyl)-2-furaldehyde. It is imperative to obtain and consult the specific SDS for this compound before handling the compound.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Receiving/Storage | Well-ventilated area | Chemical-resistant gloves (e.g., Nitrile) | Safety glasses with side shields | Not generally required | Lab coat |
| Weighing/Transfer | Chemical fume hood or ventilated balance enclosure | Chemical-resistant gloves (e.g., Nitrile) | Chemical safety goggles or face shield | N95 dust mask or half-mask respirator with particulate filter | Lab coat |
| Experimental Use | Chemical fume hood | Chemical-resistant gloves (e.g., Nitrile) | Chemical safety goggles and face shield | Half-mask or full-face respirator with appropriate cartridges | Chemical-resistant apron or coveralls over lab coat |
| Spill Cleanup | Well-ventilated area; use of spark-proof tools | Heavy-duty chemical-resistant gloves | Chemical safety goggles and face shield | Full-face respirator with appropriate cartridges | Chemical-resistant suit or coveralls |
| Waste Disposal | Chemical fume hood | Chemical-resistant gloves (e.g., Nitrile) | Chemical safety goggles or face shield | Not generally required if handling sealed containers | Lab coat |
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1]
2. Weighing and Transferring:
-
Perform all weighing and transferring operations within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use non-sparking tools to prevent ignition.[4]
-
Handle as a solid to avoid generating dust. If the material is a fine powder, take extra precautions to prevent dust clouds.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
3. Use in Experiments:
-
All procedures involving this compound should be conducted in a chemical fume hood.
-
Ensure all glassware is clean and dry.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Wash hands thoroughly after handling.[4]
4. Spill Cleanup:
-
Wear the appropriate PPE as outlined in the table above.
-
For small spills, gently cover the spill with an inert absorbent material such as sand or vermiculite.[4]
-
Carefully sweep up the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[2][4]
-
For large spills, contact your institution's environmental health and safety department immediately.
-
Ventilate the area and wash the spill site after material pickup is complete.
5. Waste Disposal:
-
Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations.[2][4][5][6]
-
Collect waste in a properly labeled, sealed, and compatible container.
-
Do not dispose of down the drain or in the regular trash.[4] Waste is classified as hazardous and should be disposed of at an approved waste disposal plant.[2][7]
Visual Safety Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: PPE Selection Workflow for this compound.
Caption: Step-by-Step Spill Cleanup Procedure.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. gustavus.edu [gustavus.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 5-(4-Nitrophenyl)-2-furaldehyde - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 5-(4-Nitrophenyl)-2-furaldehyde | 7147-77-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
